molecular formula C80H109N21O13S B561261 (D-Trp2,7,9)-substance P

(D-Trp2,7,9)-substance P

Número de catálogo: B561261
Peso molecular: 1604.9 g/mol
Clave InChI: YKBGUHRGZVONNE-KXXNZUQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(D-Trp2,7,9)-Substance P is a potent and competitive antagonist of tachykinin neurokinin (NK) receptors . Its sequence is Arg-D-Trp-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2, with a molecular formula of C80H109N21O13S and a molecular weight of approximately 1605 g/mol . This analog exhibits binding affinity for multiple substance P receptor subtypes, with documented Ki values of 1 μM for NK-1, 1.3 μM for NK-2, and approximately 9 μM for NK-3 receptors . Its primary mechanism of action is the competitive inhibition of substance P-induced responses . A key research application is the inhibition of neurogenic inflammatory responses; for instance, it has been shown to significantly inhibit inflammatory reactions such as vasodilation and blood-aqueous barrier breakdown in a standardized model of ocular trauma . It also serves as a crucial pharmacological tool for studying the role of substance P in the central nervous system, where it antagonizes the effects of exogenous substance P application on neuronal activity . Furthermore, studies on the gastrointestinal tract have demonstrated its effectiveness in antagonizing both exogenous substance P and endogenous substance P released from intrinsic neural pathways . Researchers should note that some studies report this compound can have side effects unrelated to its antagonist action, such as inducing histamine release, which can lead to smooth muscle contraction and nociceptor stimulation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBGUHRGZVONNE-KXXNZUQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H109N21O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Trp2,7,9)-substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Dual-Faceted Tachykinin Receptor Modulator

(D-Trp2,7,9)-substance P is a synthetic analog of the neuropeptide Substance P (SP). Its mechanism of action is primarily characterized by its interaction with tachykinin receptors, specifically the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. Unlike the endogenous ligand SP, which is a potent agonist at the NK1 receptor, this compound exhibits a more complex pharmacological profile, acting as both a competitive antagonist and a partial agonist depending on the specific receptor and tissue type. This dual activity makes it a valuable tool for dissecting the physiological roles of tachykinin receptors and a lead compound for the development of novel therapeutics.

In its antagonistic role, this compound competitively binds to the NK1 receptor, thereby blocking the binding of the endogenous agonist, Substance P. This blockade prevents the conformational changes in the receptor necessary for the activation of downstream signaling pathways. Consequently, the physiological effects mediated by SP through the NK1 receptor, such as smooth muscle contraction, vasodilation, and neurogenic inflammation, are attenuated.

Conversely, in some tissues, such as the rat colon muscularis mucosae, this compound demonstrates partial agonist activity. This means that while it binds to the tachykinin receptors, it elicits a submaximal response compared to the full agonist, Substance P. This partial agonism suggests that it can induce a partial activation of the receptor and its downstream signaling, albeit with lower efficacy.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound and related analogs with tachykinin receptors.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

Receptor SubtypeInhibitory Constant (Ki)
NK11 µM
NK21.3 µM
NK3~9 µM

Data sourced from a commercial supplier and awaiting further peer-reviewed validation.

Table 2: Antagonist Potency of a Structurally Similar Analog, [D-Pro2, D-Trp7,9]-SP

PreparationAgonistpA2 Value
Guinea-pig taenia coliSubstance P6.1[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. This value indicates the potency of a competitive antagonist.

Signaling Pathways

The primary signaling pathway affected by the antagonistic action of this compound is the Gq/11 protein-coupled pathway activated by the NK1 receptor. Upon binding of Substance P, the NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound competitively inhibits this cascade at the receptor level.

NK1_Signaling_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist (D-Trp2,7,9)-SP (Antagonist) Antagonist->NK1R Competitively Blocks Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction) Ca_ER->Response PKC->Response

NK1 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor.

  • Radiolabeled Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of radiolabeled Substance P to each well.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled Substance P.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare 96-well plate with (D-Trp2,7,9)-SP concentrations B Add radiolabeled Substance P A->B C Add NK1R-expressing cell membranes B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound from free radioligand D->E F Quantify radioactivity E->F G Calculate IC₅₀ and Ki F->G

Competitive Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced production of inositol phosphates. A study has shown that the related analog, [D-Pro2, D-Trp7,9]SP, blocks Substance P-induced IP3 accumulation in rabbit iris sphincter muscle.

Materials:

  • Cell line expressing the NK1 receptor.

  • [³H]-myo-inositol.

  • Culture medium.

  • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

  • Substance P.

  • This compound.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation counter.

Procedure:

  • Culture NK1 receptor-expressing cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with increasing concentrations of this compound in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulate the cells with a fixed concentration of Substance P for a defined period.

  • Terminate the stimulation by adding ice-cold lysis buffer.

  • Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

  • Elute the different inositol phosphate species (IP1, IP2, IP3) with appropriate elution buffers.

  • Quantify the radioactivity of the eluted fractions using a scintillation counter.

  • Plot the amount of [³H]-inositol phosphates produced against the concentration of this compound to determine the inhibitory effect.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block Substance P-induced increases in intracellular calcium concentration.

Materials:

  • Cell line expressing the NK1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Substance P.

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate NK1 receptor-expressing cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with increasing concentrations of this compound.

  • Measure the baseline fluorescence.

  • Inject a fixed concentration of Substance P into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Quantify the peak fluorescence response in the presence of different concentrations of this compound.

  • Plot the inhibition of the calcium response against the concentration of the antagonist to determine its potency.

Isolated Tissue Contraction Assays

These ex vivo assays are used to characterize the antagonistic and partial agonist properties of this compound on smooth muscle preparations.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).

  • Organ bath system with isometric force transducers.

  • Substance P.

  • This compound.

Procedure:

  • Humanely euthanize a guinea pig and dissect the taenia coli from the cecum.

  • Mount a segment of the taenia coli in an organ bath containing Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Obtain a cumulative concentration-response curve for Substance P-induced contraction.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time.

  • Obtain a second cumulative concentration-response curve for Substance P in the presence of the antagonist.

  • Repeat with different concentrations of the antagonist.

  • A parallel rightward shift in the concentration-response curve for Substance P is indicative of competitive antagonism. The pA2 value can be calculated from these shifts.

Materials:

  • Rat.

  • Krebs solution (aerated with 95% O₂ / 5% CO₂).

  • Organ bath system with isometric force transducers.

  • Substance P.

  • This compound.

Procedure:

  • Humanely euthanize a rat and dissect a segment of the colon.

  • Carefully remove the mucosa and submucosa to isolate the muscularis mucosae.

  • Mount a strip of the muscularis mucosae in an organ bath containing Krebs solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Obtain a cumulative concentration-response curve for Substance P to determine the maximal contraction.

  • Wash the tissue and allow it to return to baseline.

  • Obtain a cumulative concentration-response curve for this compound.

  • Partial agonism is demonstrated if this compound elicits a contraction that is less than the maximal contraction produced by Substance P.

Tissue_Contraction_Workflow A Isolate smooth muscle tissue (e.g., Guinea Pig Taenia Coli) B Mount tissue in organ bath with physiological solution A->B C Equilibrate under resting tension B->C D Obtain control agonist (Substance P) dose-response curve C->D E Incubate with (D-Trp2,7,9)-SP D->E F Obtain agonist dose-response curve in presence of antagonist E->F G Analyze data for antagonism (pA2) or partial agonism F->G

Isolated Tissue Contraction Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool with a complex mechanism of action at tachykinin receptors. Its ability to act as a competitive antagonist at the NK1 receptor, thereby inhibiting Substance P-mediated signaling, has been demonstrated in various experimental systems. Furthermore, its partial agonist activity in specific tissues highlights the intricate nature of receptor-ligand interactions. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working to understand and modulate the tachykinin system for therapeutic benefit. Further research to obtain peer-reviewed binding affinity data and more detailed in-cell signaling consequences of its partial agonism will continue to refine our understanding of this intriguing molecule.

References

The Multifaceted Role of (D-Trp2,7,9)-Substance P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(D-Trp2,7,9)-Substance P , a synthetic analogue of the neuropeptide Substance P (SP), serves as a critical tool in neuropharmacology and related fields. This technical guide provides an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Primarily recognized as a competitive antagonist of the Neurokinin-1 (NK-1) receptor, its application has been pivotal in elucidating the physiological and pathological roles of Substance P.

Core Function: Competitive Antagonism at the NK-1 Receptor

This compound primarily functions by competitively binding to the NK-1 receptor, thereby blocking the binding of the endogenous ligand, Substance P.[1] Substance P, a member of the tachykinin peptide family, is involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[2] By inhibiting the action of Substance P, this compound allows researchers to investigate the downstream consequences of NK-1 receptor blockade.

The antagonistic properties of this peptide analogue have been demonstrated across various experimental models, including its ability to inhibit SP-induced smooth muscle contraction and cerebrovascular-dilation.[3][4] However, it is crucial for researchers to be aware of its complex pharmacological profile, which can include partial agonist activity and non-specific effects such as histamine release in certain tissues.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with neurokinin receptors.

ParameterValueSpecies/TissueAssay TypeReference
pA2 6.1Guinea-pig isolated taenia coliMuscle Contraction Assay[3]
Inhibition Constant (Ki) / IC50 0.4 µM - 5 µMVaries by tissue and radioligandRadioligand Binding Assay[7]
Inhibitory Affinity (Ki) 1 µMNot SpecifiedRadioligand Binding Assay[6]

Table 1: Antagonist Potency of (D-Pro2, D-Trp7,9)-Substance P at the NK-1 Receptor.

Receptor SubtypeInhibitory Affinity (Ki)Reference
NK-1 Receptor 1 µM[6]
NK-2 Receptor 1.3 µM[6]
NK-3 Receptor ~9 µM[6]

Table 2: Receptor Binding Profile of this compound.

Signaling Pathways

Substance P binding to the Gq-coupled NK-1 receptor initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, prevents the initiation of this cascade. The following diagrams illustrate the NK-1 receptor signaling pathway and the inhibitory action of this compound.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor (Gq-coupled) Substance_P->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Proliferation, Inflammation, etc.) Ca_release->Cellular_Responses MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Responses

Figure 1: NK-1 Receptor Signaling Pathway.

Antagonist_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binding Blocked Antagonist This compound Antagonist->NK1R Competitively Binds Signaling_Blocked Downstream Signaling Blocked NK1R->Signaling_Blocked

Figure 2: Antagonist Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the function of this compound.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of this compound to the NK-1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NK-1 receptor.

General Procedure:

  • Membrane Preparation: Tissues or cells expressing the NK-1 receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled Substance P analogue (e.g., [³H]Substance P) and varying concentrations of unlabeled this compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare NK-1 Receptor- Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Antagonist Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Isolated Tissue (Smooth Muscle) Contraction Assay

This functional assay assesses the ability of this compound to antagonize the physiological effects of Substance P.

Objective: To determine the pA2 value, a measure of the antagonist's potency.

General Procedure:

  • Tissue Preparation: A strip of smooth muscle tissue (e.g., guinea-pig taenia coli) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve for Agonist: Substance P is added to the organ bath in increasing concentrations, and the resulting muscle contractions are recorded using an isometric force transducer.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a defined period.

  • Second Concentration-Response Curve: The cumulative concentration-response curve for Substance P is repeated in the presence of the antagonist.

  • Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.

Cell Proliferation Assay (e.g., MTT or CCK8)

These assays are employed to investigate the anti-proliferative effects of NK-1 receptor antagonists on cancer cell lines.

Objective: To evaluate the effect of this compound on the viability and proliferation of cells.

General Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound, Substance P alone, or a combination of both. A control group receives only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells metabolize these reagents into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability or proliferation is calculated relative to the control group.

Conclusion

This compound is an indispensable pharmacological tool for investigating the roles of the Substance P/NK-1 receptor system. Its primary function as a competitive antagonist has been well-characterized, though its potential for partial agonism and off-target effects necessitates careful experimental design and interpretation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The continued exploration of its properties will undoubtedly contribute to a deeper understanding of tachykinin signaling in health and disease.

References

(D-Trp2,7,9)-Substance P: A Technical Guide to its Function as a Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Trp2,7,9)-substance P is a synthetic peptide analog of the neuropeptide Substance P (SP). It functions as a competitive antagonist at tachykinin receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor. By competitively blocking the binding of endogenous tachykinins like Substance P, this compound effectively inhibits the downstream signaling cascades initiated by these neuropeptides. This antagonistic action makes it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the tachykinin system, which is implicated in pain transmission, neurogenic inflammation, and various central nervous system disorders. This technical guide provides a comprehensive overview of the binding characteristics, mechanistic action, and experimental evaluation of this compound.

Introduction to Tachykinins and Their Receptors

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. The primary mammalian tachykinins are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their biological effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors (NKRs). There are three main subtypes of tachykinin receptors:

  • NK1 Receptor (NK1R): Preferentially binds Substance P.

  • NK2 Receptor (NK2R): Preferentially binds Neurokinin A.

  • NK3 Receptor (NK3R): Preferentially binds Neurokinin B.

Upon activation, these receptors couple to various intracellular signaling pathways, leading to a wide range of physiological responses, including smooth muscle contraction, vasodilation, pain transmission, and inflammation.[1]

This compound: A Competitive Antagonist

This compound is a modified version of the endogenous Substance P peptide. The strategic substitution of L-tryptophan residues with their D-isomers at positions 2, 7, and 9 confers the molecule with antagonistic properties. This structural alteration allows the peptide to bind to tachykinin receptors without eliciting the conformational changes necessary for receptor activation and subsequent signal transduction.

Quantitative Data: Binding Affinity and Potency

The antagonist properties of this compound are quantified by its binding affinity (Ki) for the different tachykinin receptor subtypes and its potency in functional assays (pA2).

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) NK11 µM[2]
NK21.3 µM[2]
NK3~9 µM[2]
Antagonist Potency (pA2) NK16.1[3][4]

Table 1: Quantitative pharmacological data for this compound.

Tachykinin Receptor Signaling Pathways

Activation of tachykinin receptors, primarily the NK1 receptor by Substance P, initiates a cascade of intracellular signaling events. This compound acts by blocking these pathways at the receptor level.

Gq/11-PLC-IP3/DAG Pathway

The canonical signaling pathway for the NK1 receptor involves its coupling to the Gq/11 family of G proteins.[5][6] This initiates the following cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C.

PKC, in turn, phosphorylates a variety of downstream targets, leading to the activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses like inflammation and cell proliferation.[5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PLC->DAG Produces IP3 IP3 PLC->IP3 Produces PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates MAPK_Cascade MAPK Cascade (Erk1/2) PKC->MAPK_Cascade Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Inflammation, etc.) MAPK_Cascade->Gene_Expression NFkB->Gene_Expression Radioligand_Binding_Workflow A Prepare Membranes (with NK1 Receptors) B Incubate with [3H]-Substance P and varying concentrations of (D-Trp2,7,9)-SP A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity on Filters C->D E Determine IC50 and Calculate Ki D->E

References

The Discovery and Synthesis of (D-Trp2,7,9)-Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the substance P analogue, (D-Trp2,7,9)-substance P. This peptide has been a subject of interest in the study of tachykinin receptors due to its unique antagonist and partial agonist properties. This document details the scientific background, experimental methodologies, and key data associated with this compound.

Introduction to Substance P and its Antagonists

Substance P (SP) is an undecapeptide neuropeptide, a member of the tachykinin family, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is widely distributed in both the central and peripheral nervous systems and is involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its effects by binding to neurokinin receptors (NKRs), with a preferential affinity for the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[1]

The development of substance P antagonists has been a significant area of research for therapeutic applications in conditions such as chronic pain, inflammation, and emesis. The modification of the native SP peptide sequence has led to the discovery of numerous analogues with antagonist properties. One such analogue is this compound, where specific L-amino acids are replaced with their D-tryptophan isomers. This substitution significantly alters the peptide's conformation and its interaction with neurokinin receptors.

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The following is a detailed protocol based on established methods for the synthesis of tryptophan-containing peptides.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: The terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. This activated mixture is then added to the resin and allowed to react for 2 hours. Coupling efficiency is monitored using a Kaiser test.

  • Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence: Arg(Pbf)-D-Trp(Boc)-Lys(Boc)-Pro-Gln(Trt)-Gln(Trt)-D-Trp(Boc)-Phe-D-Trp(Boc)-Leu-Met-NH2.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H2O/DTT (90:5:2.5:2.5, v/v/v/w) for 3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Pharmacological Characterization

This compound exhibits a complex pharmacological profile, acting as an antagonist at neurokinin receptors. Its binding affinity has been determined through radioligand binding assays.

Data Presentation
ParameterReceptorValue (μM)Reference
Ki NK-11[2][3]
Ki NK-21.3[2][3]
Ki NK-3~9[2][3]

Table 1: Binding Affinities (Ki) of this compound for Neurokinin Receptors.

In some experimental systems, such as the rat colon muscularis mucosae, this compound has been observed to act as a partial agonist, producing contractions that are approximately 30% of the maximum response to native Substance P.[3]

Experimental Protocols for Pharmacological Assays

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK-1, NK-2, or NK-3 receptor.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-Substance P) and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay is used to assess the antagonist or partial agonist activity of a compound on smooth muscle contraction.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.

  • Agonist Response: A cumulative concentration-response curve to Substance P is generated to determine the EC50.

  • Antagonist Incubation: The tissue is incubated with this compound for a predetermined period.

  • Shift in Agonist Response: A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.

  • Data Analysis: The antagonistic potency is determined by calculating the pA2 value from the Schild plot, which quantifies the rightward shift in the agonist concentration-response curve. Partial agonist activity is assessed by observing any contractile response to the compound alone.

Visualizations

Signaling Pathways

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor (GPCR) Substance P->NK1R Binds and Activates D-Trp2,7,9-SP D-Trp2,7,9-SP D-Trp2,7,9-SP->NK1R Competitively Binds (Antagonist) Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Neuronal Excitation) Ca_ER->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Substance P Signaling Pathway and Antagonism by (D-Trp2,7,9)-SP.

Experimental Workflow

Peptide_Antagonist_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization BindingAssay Radioligand Binding Assay (Ki determination) Characterization->BindingAssay FunctionalAssay Functional Assay (e.g., Guinea Pig Ileum) Characterization->FunctionalAssay DataAnalysis IC50/Ki Calculation pA2 Determination BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

References

A Deep Dive into the Comparative Biological Activities of Substance P and its Antagonist, (D-Trp2,7,9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator implicated in a myriad of physiological and pathological processes, most notably pain transmission and neurogenic inflammation. Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor. In contrast, (D-Trp2,7,9)-Substance P is a synthetic analogue and a competitive antagonist of SP at the NK1R. This technical guide provides an in-depth comparison of the biological activities of these two peptides, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in the fields of pharmacology and drug development.

Introduction

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is widely distributed throughout the central and peripheral nervous systems.[1] Its interaction with the NK1R initiates a cascade of intracellular signaling events, leading to neuronal excitation, vasodilation, and immune cell modulation.[1] The development of potent and selective antagonists for the NK1R has been a significant focus of research aimed at elucidating the roles of SP and developing novel therapeutics for pain, inflammation, and other SP-mediated disorders. This compound is one such antagonist that has been instrumental in these investigations. This guide will dissect the contrasting biological profiles of the endogenous agonist, Substance P, and its synthetic antagonist.

Quantitative Comparison of Biological Activity

The biological activity of Substance P and this compound can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key parameters that define their interaction with the NK1 receptor and their functional consequences.

Table 1: Receptor Binding Affinity

LigandReceptorPreparationRadioligandAffinity ConstantReference
Substance PNK1Rat brain[³H]Substance PKd = 0.33 nM
Substance PNK1Transfected CHO cells[³H]Substance PKd = 0.17 nM
This compoundNK1VariousVariousKi = 0.4 µM - 5 µM[2]

Table 2: Functional Potency and Efficacy

LigandAssayTissue/Cell LineParameterValueReference
Substance PVasodilationCat middle cerebral arteryEC502.0 nM[3]
This compoundAntagonism of SP-induced contractionGuinea-pig isolated taenia colipA26.1[4][5]
This compoundPartial AgonismRat colon muscularis mucosae% of max SP response~30%[6]

Signaling Pathways

Substance P binding to the NK1R activates downstream signaling cascades. This compound competitively inhibits these pathways.

Substance P-Mediated Signaling

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and Gs.

  • Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC).

  • Gs Pathway: The coupling of NK1R to Gs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK1R Gq Gq/11 NK1R->Gq Activates AC AC NK1R->AC Activates (via Gs) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts SP Substance P SP->NK1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Response Phosphorylates targets

Substance P Signaling Pathway

Antagonism by this compound

This compound competitively binds to the NK1R, preventing the binding of Substance P and thereby inhibiting the initiation of the downstream signaling cascades.

Antagonist Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1R SP->NK1R Binding Blocked Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Binds NoSignal No Signal Transduction NK1R->NoSignal

Antagonist Action

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the affinity of this compound for the NK1R by measuring its ability to displace a radiolabeled ligand.[7][8]

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing NK1R in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]Substance P), the membrane preparation, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Membrane Preparation (NK1R expressing cells/tissue) start->prep setup Assay Setup (Radioligand + Membranes + Antagonist) prep->setup incubation Incubation (Reach Equilibrium) setup->incubation separation Filtration (Separate Bound from Free) incubation->separation quantification Scintillation Counting (Measure Radioactivity) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end Calcium Mobilization Assay Workflow start Start culture Cell Culture (NK1R expressing cells) start->culture dye_loading Dye Loading (e.g., Fluo-4 AM) culture->dye_loading incubation Incubation (Dye uptake) dye_loading->incubation assay Fluorescence Measurement (Add Antagonist then Agonist) incubation->assay analysis Data Analysis (EC50 / IC50 determination) assay->analysis end End analysis->end Hot Plate Test Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Latency Measurement (Hot Plate) acclimatization->baseline administration Drug Administration ((D-Trp2,7,9)-SP or Vehicle) baseline->administration post_treatment Post-treatment Latency Measurement administration->post_treatment analysis Data Analysis (Comparison of Latencies) post_treatment->analysis end End analysis->end

References

In Vitro Characterization of (D-Trp2,7,9)-Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic analog of the neuropeptide Substance P (SP), an endogenous tachykinin that plays a significant role in neurotransmission, inflammation, and smooth muscle contractility. The strategic substitution of L-amino acids with D-tryptophan at positions 2, 7, and 9 confers unique pharmacological properties to this analog, positioning it as a valuable tool in the study of tachykinin receptor function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and influence on intracellular signaling pathways.

Core Data Summary

The in vitro pharmacological profile of this compound is characterized by its interaction with neurokinin (NK) receptors. The following tables summarize the key quantitative data from various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypePreparationRadioligandParameterValueReference
NK-1Guinea-pig isolated taenia coliNot SpecifiedpA26.1[1]

Table 2: Functional Activity of this compound

Assay SystemSpeciesParameterAgonistThis compound EffectReference
Muscularis Mucosae ContractionRatMaximum ResponseSubstance PPartial agonist, ~30% of Substance P maximum[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for neurokinin receptors.

1. Materials:

  • Radioligand: A tritiated or iodinated high-affinity NK-1 receptor antagonist (e.g., [³H]GR82334) or agonist (e.g., [¹²⁵I]Bolton-Hunter Substance P).

  • Receptor Source: Membranes prepared from tissues or cells endogenously expressing or transfected with the NK-1 receptor (e.g., guinea pig brain, CHO-K1 cells expressing human NK-1 receptor).

  • This compound: A range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 40 µg/mL bacitracin, 4 µg/mL chymostatin, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare receptor membranes from the chosen source via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of this compound or vehicle (for total binding).

    • A saturating concentration of a non-labeled ligand to determine non-specific binding.

    • A fixed concentration of the radioligand.

    • Receptor membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay: Guinea Pig Ileum Preparation

This ex vivo protocol assesses the antagonist properties of this compound on smooth muscle contraction.

1. Materials:

  • Guinea Pig: Male, Dunkin-Hartley strain (250-350 g).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Substance P: As the agonist.

  • This compound: As the antagonist.

  • Organ Bath: With an isometric force transducer.

  • Data Acquisition System.

2. Procedure:

  • Humanely euthanize the guinea pig and excise a segment of the terminal ileum.

  • Clean the ileal segment by gently flushing with PSS.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing aerated PSS at 37°C under an initial tension of 1 g.

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximum is reached.

  • Wash the tissue repeatedly until the baseline is restored.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

  • Repeat steps 6-8 with different concentrations of this compound.

3. Data Analysis:

  • Measure the magnitude of the contractile responses and express them as a percentage of the maximum response to Substance P in the absence of the antagonist.

  • Plot the log concentration of Substance P against the response for each concentration of this compound.

  • Determine the EC₅₀ values for Substance P in the absence and presence of each concentration of the antagonist.

  • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

  • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

  • The pA₂ value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[3][4]

Signaling Pathways and Visualizations

Substance P and its analogs primarily exert their effects through the G-protein coupled neurokinin-1 (NK-1) receptor. The binding of an agonist to the NK-1 receptor can initiate multiple intracellular signaling cascades.

NK-1 Receptor Signaling Pathways

The activation of the NK-1 receptor by an agonist like Substance P typically leads to the activation of Gαq/11 and Gαs G-proteins.[5][6]

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[7]

  • Gαs Pathway: The NK-1 receptor can also couple to Gαs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA).[6]

The dual agonist-antagonist nature of this compound suggests that its interaction with the NK-1 receptor may lead to a biased or partial activation of these signaling pathways, depending on the cellular context and receptor reserve.

Visualizations

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand, and Antagonist receptor_prep->incubation reagent_prep Prepare Radioligand, Antagonist, and Buffers reagent_prep->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Inhibition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki functional_bioassay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue_prep Isolate and Mount Guinea Pig Ileum equilibration Equilibrate Tissue in Organ Bath tissue_prep->equilibration agonist_crc Generate Agonist (SP) Concentration-Response Curve equilibration->agonist_crc washout Wash Tissue agonist_crc->washout antagonist_incubation Incubate with (D-Trp2,7,9)-SP washout->antagonist_incubation agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist antagonist_incubation->agonist_crc_antagonist calc_ec50 Determine EC50 Values agonist_crc_antagonist->calc_ec50 calc_dr Calculate Dose Ratios calc_ec50->calc_dr schild_plot Construct Schild Plot calc_dr->schild_plot calc_pa2 Determine pA2 Value schild_plot->calc_pa2 nk1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP (D-Trp2,7,9)-SP NK1R NK-1 Receptor SP->NK1R Binds to Gq Gαq/11 NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Ca2->PKC PKA PKA Activation cAMP->PKA Activates

References

Pharmacological Profile of (D-Trp2,7,9)-Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic analog of the neuropeptide Substance P (SP). It is a member of the tachykinin family of peptides and is characterized by the substitution of L-tryptophan with its D-isomeric form at positions 2, 7, and 9 of the Substance P sequence. This modification confers distinct pharmacological properties, positioning it primarily as a tachykinin receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and a summary of its observed in vivo effects. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development in fields where tachykinin receptor modulation is of interest, such as neuropharmacology, inflammation, and oncology.

Receptor Binding Affinity

This compound has been characterized as a tachykinin receptor antagonist with affinity for the neurokinin-1 (NK-1), neurokinin-2 (NK-2), and neurokinin-3 (NK-3) receptors. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.

ReceptorKi (µM)
NK-11
NK-21.3
NK-3~9

Table 1: Receptor Binding Affinities of this compound.

Functional Activity

The functional activity of this compound and its closely related analog, (D-Pro2, D-Trp7,9)-Substance P, has been investigated in a variety of in vitro and in vivo models. These studies reveal a complex pharmacological profile that includes competitive antagonism, partial agonism, and other cellular effects.

Antagonistic and Partial Agonist Effects

In the guinea pig ileum, (D-Pro2, D-Trp7,9)-Substance P acts as a competitive antagonist of Substance P-induced contractions.[1] The pA2 value, a measure of antagonist potency, was calculated to be 6.1, suggesting a competitive mode of action at the NK-1 receptor.[1] However, in the rat colon muscularis mucosae, (D-Trp7,9)-Substance P and (D-Pro2, D-Phe7, D-Trp9)-SP have been shown to exhibit partial agonist activity, producing a maximal contraction that is approximately 30% of the maximum response to Substance P.[2] This suggests that the nature of its activity—whether antagonistic or partially agonistic—can be tissue-dependent.

Effects on Cancer Cell Proliferation

The effects of (D-Pro2, D-Trp7,9)-Substance P on cell proliferation have been explored in various cancer cell lines. In some cancer cell lines, it was able to reduce cell proliferation at the highest concentration tested (100 µM).[3] Conversely, at a lower concentration (25 µM), it was observed to stimulate the proliferation of MeW164, T24, and FlWp95 cells.[3]

In Vivo Effects

Intrathecal administration of (D-Pro2, D-Trp7,9)-Substance P in rats has been shown to produce significant motor impairments, complicating the assessment of its effects on nociceptive thresholds.[4] In studies on the rabbit ear, this analog induced a dose-dependent reduction in venous outflow, an effect that was largely attributed to histamine release.[5]

Signaling Pathways

Substance P and other tachykinins mediate their effects through the activation of G protein-coupled receptors (GPCRs), primarily the NK-1, NK-2, and NK-3 receptors. The activation of these receptors initiates intracellular signaling cascades that vary depending on the receptor subtype and the G protein to which they couple. As an antagonist, this compound is expected to block these signaling pathways.

NK-1 Receptor Signaling Pathway

The NK-1 receptor, the primary target of Substance P, couples to Gq/11 and Gs proteins. Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream Antagonist (D-Trp2,7,9)-SP (Antagonist) Antagonist->NK1R blocks

Caption: Simplified NK-1 Receptor Signaling Pathway.

NK-2 and NK-3 Receptor Signaling Pathways

Similar to the NK-1 receptor, the NK-2 and NK-3 receptors are also GPCRs that primarily couple to Gq/11, leading to the activation of the PLC-IP3/DAG pathway and subsequent intracellular calcium mobilization.

NK2_NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA_NKB Neurokinin A (NKA) Neurokinin B (NKB) NK2R_NK3R NK-2 / NK-3 Receptor NKA_NKB->NK2R_NK3R Gq11 Gq/11 NK2R_NK3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream Antagonist (D-Trp2,7,9)-SP (Antagonist) Antagonist->NK2R_NK3R blocks

Caption: General Signaling for NK-2 and NK-3 Receptors.

Experimental Protocols

Detailed, replicable experimental protocols for the characterization of this compound are not consistently available in the public domain. The following protocols are provided as general examples of methodologies commonly used for the pharmacological evaluation of tachykinin receptor ligands.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target neurokinin receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled standard ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with NK Receptors) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-SP) Radioligand->Incubation Test_Compound Test Compound ((D-Trp2,7,9)-SP) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of a compound to either stimulate or inhibit receptor-mediated changes in intracellular calcium concentration.

  • Cell Preparation:

    • Culture cells expressing the target neurokinin receptor (e.g., HEK293 cells) to an appropriate confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).

    • Establish a baseline fluorescence reading using a fluorescence plate reader or a flow cytometer.

    • Stimulate the cells with a known agonist of the target receptor (e.g., Substance P for the NK-1 receptor).

    • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the test compound.

    • Plot the response as a function of the antagonist concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Guinea Pig Ileum Contraction Assay (General Protocol)

This is a classic pharmacological preparation used to assess the contractile or relaxant effects of drugs on smooth muscle.

  • Tissue Preparation:

    • Isolate a segment of the terminal ileum from a guinea pig and place it in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2).

    • Mount the ileum segment in an organ bath containing the physiological salt solution maintained at 37°C.

    • Connect one end of the tissue to an isometric force transducer to record contractions.

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a slight resting tension.

    • To test for antagonist activity, add varying concentrations of (D-Pro2, D-Trp7,9)-Substance P to the organ bath and incubate for a set period.

    • Construct a cumulative concentration-response curve for an agonist (e.g., Substance P) in the absence and presence of the antagonist.

    • Record the contractile responses.

  • Data Analysis:

    • Measure the magnitude of the contractions at each agonist concentration.

    • Plot the concentration-response curves.

    • Determine the EC50 values for the agonist in the absence and presence of the antagonist.

    • Perform a Schild analysis to determine the pA2 value and assess the nature of the antagonism.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of tachykinin receptors. Its profile as a competitive antagonist at NK-1 and NK-2 receptors, with lower affinity for NK-3 receptors, makes it a useful probe for differentiating the functions of these receptors. However, its potential for partial agonism and other off-target effects, such as histamine release, should be considered when interpreting experimental results. Further research with more detailed and standardized protocols will be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: (D-Trp2,7,9)-Substance P Binding Affinity for NK1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the substance P analog, (D-Trp2,7,9)-substance P, for the neurokinin-1 (NK1) receptor. This document details quantitative binding data, experimental methodologies for affinity determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

This compound is a tachykinin antagonist with differential affinity for the three neurokinin receptors. The following table summarizes the reported inhibition constants (Ki) of this antagonist for NK1, NK2, and NK3 receptors. A lower Ki value indicates a higher binding affinity.

AntagonistReceptorInhibition Constant (Ki)
This compoundNK11 µM
This compoundNK21.3 µM
This compoundNK3~9 µM

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for the NK1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist to displace a radiolabeled ligand that has a known high affinity for the NK1 receptor.

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 receptor are commonly used.[1][2] These cells provide a high density of the target receptor with low endogenous receptor expression.[3]

  • Radioligand: A radiolabeled form of a high-affinity NK1 receptor agonist, such as [125I]-Substance P or [3H]-Substance P, is used.[4][5]

  • Unlabeled Competitor: this compound at a range of concentrations.

  • Assay Buffer: Typically a HEPES-based buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂), a protease inhibitor (e.g., 40 µg/ml bacitracin), and a protein carrier (e.g., 0.1% bovine serum albumin) to minimize non-specific binding.[4]

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Experimental Procedure
  • Cell Culture and Membrane Preparation:

    • Culture the NK1 receptor-expressing cells to a sufficient density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • To determine non-specific binding, add a high concentration of an unlabeled, high-affinity NK1 receptor ligand (e.g., 1 µM unlabeled Substance P) to a set of wells.[4]

    • To determine total binding, add only the assay buffer to another set of wells.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.[6]

    • Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 3 hours).[4]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon binding of an agonist like Substance P, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade, as illustrated in the diagram below.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Mediates PKC->Downstream Mediates Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_cells Culture NK1R-expressing cells prep_membranes Prepare cell membranes prep_cells->prep_membranes add_membranes Add membranes to plate prep_membranes->add_membranes add_competitor Add varying concentrations of This compound add_membranes->add_competitor add_radioligand Add fixed concentration of radiolabeled ligand add_competitor->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Filter to separate bound from free ligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count calc_specific Calculate specific binding count->calc_specific plot_curve Plot dose-response curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

References

An In-Depth Technical Guide to the Cellular Effects of (D-Trp2,7,9)-Substance P on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic peptide analogue of Substance P (SP), an endogenous tachykinin neuropeptide. It is recognized primarily for its competitive antagonist activity at the neurokinin-1 (NK1) receptor, the principal receptor for Substance P. This technical guide provides a comprehensive overview of the cellular effects of this compound on neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting the tachykinin system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound and its related analogue (D-Pro2, D-Trp7,9)-Substance P with neurokinin receptors and their effects on neuronal and non-neuronal preparations.

Table 1: Receptor Binding and Antagonist Potency

CompoundPreparationParameterValueReference
(D-Pro2, D-Trp7,9)-Substance PGuinea-pig isolated taenia colipA26.1[1]

Note: The pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, signifying competitive antagonism.

Table 2: Effects on Neuronal Activity

CompoundNeuronal PreparationEffectConcentrationReference
(D-Pro2, D-Trp7,9)-Substance PCat spinal dorsal horn neuronsSuppressed SP-induced excitation in 63% of cellsNot specified
(D-Pro2, D-Trp7,9)-Substance PRatElicits hypoalgesia and motor blockade (intrathecal administration)Not specified[2]

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the cellular effects of this compound and its analogues on neurons.

In Vitro Smooth Muscle Contraction Assay for pA2 Determination

This protocol is adapted from studies on guinea-pig taenia coli, which provided the pA2 value for (D-Pro2, D-Trp7,9)-Substance P.[1]

Objective: To determine the potency and competitive nature of a substance P antagonist.

Materials:

  • Guinea-pig taenia coli tissue strips

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and recording system

  • Substance P (agonist)

  • (D-Pro2, D-Trp7,9)-Substance P (antagonist)

Procedure:

  • Mount the guinea-pig taenia coli strips in the organ baths under a resting tension.

  • Allow the tissue to equilibrate for a specified period (e.g., 60 minutes), with regular washing.

  • Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the bath and recording the contractile response.

  • Wash the tissue thoroughly to allow it to return to baseline.

  • Introduce a known concentration of (D-Pro2, D-Trp7,9)-Substance P into the bath and allow it to incubate with the tissue for a predetermined time.

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

  • Repeat steps 4-6 with different concentrations of the antagonist.

  • Analyze the data using a Schild plot, where the log of (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

In Vivo Electrophysiological Recording in Spinal Dorsal Horn

This protocol is based on studies investigating the effects of substance P analogues on neuronal activity in the cat spinal cord.

Objective: To assess the effect of (D-Pro2, D-Trp7,9)-Substance P on the firing of nociceptive neurons in the spinal cord.

Materials:

  • Anesthetized and artificially ventilated cat preparation

  • Stereotaxic frame

  • Multi-barreled micropipettes for iontophoretic drug application

  • Extracellular recording electrodes

  • Amplifiers and data acquisition system

  • Substance P solution for iontophoresis

  • (D-Pro2, D-Trp7,9)-Substance P solution for iontophoresis

  • Glutamate solution for iontophoresis (as an excitatory control)

Procedure:

  • Perform a laminectomy to expose the lumbar spinal cord.

  • Lower a multi-barreled micropipette containing the recording electrode and drug solutions into the dorsal horn.

  • Identify single neurons responsive to noxious peripheral stimuli (e.g., pinch, heat).

  • Establish a baseline firing rate for the neuron.

  • Apply Substance P iontophoretically to confirm the neuron's sensitivity to the agonist, observing an increase in firing rate.

  • After the firing rate returns to baseline, iontophoretically apply (D-Pro2, D-Trp7,9)-Substance P.

  • During the application of the antagonist, re-apply Substance P and observe any attenuation of the excitatory response.

  • Test the effect of the antagonist on excitation induced by glutamate to assess specificity.

  • Record and analyze the neuronal firing rates before, during, and after drug applications.

Neuronal Cell Culture and Intracellular Calcium Imaging

This is a general protocol for assessing the effects of NK1 receptor antagonists on intracellular calcium mobilization in cultured neurons, such as dorsal root ganglion (DRG) neurons.

Objective: To determine if this compound can block Substance P-induced increases in intracellular calcium in cultured neurons.

Materials:

  • Primary neuronal cell culture (e.g., dissociated DRG neurons)

  • Cell culture medium and supplements

  • Poly-D-lysine and laminin-coated coverslips or plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Fluorescence microscopy setup with a perfusion system

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • Substance P (agonist)

  • This compound (antagonist)

  • High potassium solution (as a positive control for depolarization-induced calcium influx)

Procedure:

  • Isolate and culture primary neurons on coated coverslips.

  • After a suitable period in culture to allow for maturation, load the neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Mount the coverslip in a recording chamber on the microscope stage and perfuse with physiological salt solution.

  • Obtain a baseline fluorescence reading.

  • Apply Substance P to the perfusion solution and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Wash out the Substance P and allow the fluorescence to return to baseline.

  • Perfuse the cells with a solution containing this compound for a set incubation period.

  • In the continued presence of the antagonist, re-apply Substance P and record the fluorescence response. A diminished or absent response indicates antagonism.

  • At the end of the experiment, apply a high potassium solution to confirm cell viability and responsiveness.

  • Analyze the changes in fluorescence intensity or ratio to quantify the effects of the agonist and antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds (D-Trp2,7,9)-SP (D-Trp2,7,9)-SP (D-Trp2,7,9)-SP->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Substance P Signaling Pathway and Antagonism.

Experimental_Workflow_pA2 A 1. Prepare Tissue (e.g., Guinea-pig taenia coli) B 2. Obtain Control Agonist Concentration-Response Curve (CRC) (Substance P) A->B C 3. Incubate with Antagonist ((D-Trp2,7,9)-SP) B->C D 4. Obtain Agonist CRC in presence of Antagonist C->D E 5. Repeat for multiple Antagonist concentrations D->E F 6. Calculate Dose Ratios E->F G 7. Construct Schild Plot F->G H 8. Determine pA2 value G->H

Caption: Experimental Workflow for pA2 Determination.

Neuronal_Activity_Workflow A 1. Prepare Neuronal Preparation (e.g., Spinal Cord Slice) B 2. Record Baseline Neuronal Activity A->B C 3. Apply Substance P (Observe Excitation) B->C D 4. Washout and Recovery C->D E 5. Apply (D-Trp2,7,9)-SP D->E F 6. Re-apply Substance P in presence of Antagonist E->F G 7. Observe and Quantify Inhibition of Excitation F->G

Caption: Workflow for Assessing Neuronal Activity.

Discussion and Future Directions

This compound and its analogues have proven to be valuable tools for elucidating the physiological roles of Substance P and the NK1 receptor in the nervous system. The available data robustly support its function as a competitive antagonist. However, to advance its potential therapeutic applications, further research is warranted in several key areas.

Firstly, there is a need for more comprehensive quantitative data on the antagonist's affinity and potency specifically in various neuronal populations. Determining IC50 and Ki values in different brain regions and for different neuronal subtypes will provide a more nuanced understanding of its pharmacological profile.

Secondly, detailed investigations into the downstream signaling consequences of NK1 receptor antagonism in neurons are crucial. While the blockade of the Gq/PLC pathway is the presumed primary mechanism, exploring the effects on other potential signaling cascades and ion channel modulation will offer a more complete picture of its cellular effects.

Finally, further in vivo studies are necessary to fully understand the physiological and behavioral consequences of administering this compound, particularly in models of neurological and psychiatric disorders where the Substance P system is implicated.

References

Methodological & Application

Application Notes and Protocols: (D-Trp2,7,9)-Substance P in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-substance P is a synthetic analog of Substance P (SP), an undecapeptide neurotransmitter belonging to the tachykinin family.[1] It functions as a competitive antagonist at neurokinin 1 (NK1) receptors, the primary receptor for Substance P.[2][3] By competitively blocking the binding of Substance P to its receptor, this compound effectively inhibits the physiological responses mediated by SP, most notably smooth muscle contraction.[2][4]

Substance P is a potent spasmogen in various smooth muscle preparations, including the gastrointestinal tract, respiratory tract, and urinary bladder.[5] Its binding to NK1 receptors on smooth muscle cells initiates a signaling cascade that leads to contraction.[6] Therefore, antagonists like this compound are invaluable tools for studying the physiological roles of Substance P and for the development of therapeutic agents targeting conditions characterized by smooth muscle hyperreactivity.

It is important to note that some early analogs of Substance P, such as (D-Pro2, D-Trp7,9)-SP, have been shown to possess histamine-releasing properties, which can cause smooth muscle contractions independent of NK1 receptor antagonism.[2][7] While this effect may be less pronounced with this compound, it is a critical consideration in experimental design. Some analogs have also been observed to act as partial agonists.[8]

Mechanism of Action

Substance P-induced smooth muscle contraction is primarily mediated through the Gq protein-coupled NK1 receptor. The binding of Substance P to the NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction. This compound competitively inhibits the initial step of this cascade by blocking Substance P from binding to the NK1 receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Blocks Gq Gq-protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca2 Ca²⁺ SR->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: Substance P Signaling Pathway in Smooth Muscle Contraction.

Data Presentation

The antagonist activity of this compound and its analogs is typically quantified by determining their pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.

CompoundPreparationAgonistpA2 ValueReference
(D-Pro2, D-Trp7,9)-SPGuinea-pig isolated taenia coliSubstance P6.1[2][7]
(D-Arg1, D-Pro2, D-Trp7,9, Leu11)-SPGuinea-pig isolated taenia coliSubstance P7.1-7.2[1]
(D-Arg1, D-Trp7,9, Leu11)-SP (Spantide)Guinea-pig isolated taenia coliSubstance P7.1-7.2[1]

Experimental Protocols

The following is a generalized protocol for an in vitro smooth muscle contraction assay using an isolated organ bath system. Specific parameters such as tissue type, buffer composition, and drug concentrations may need to be optimized for your specific experimental goals.

Materials
  • Isolated tissue (e.g., guinea-pig ileum, rat colon, urinary bladder)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Substance P (agonist)

  • This compound (antagonist)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow

A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (e.g., KCl) C->D E Washout D->E F Cumulative Concentration-Response Curve to Substance P (Control) E->F G Washout F->G H Incubation with (D-Trp2,7,9)-SP G->H I Cumulative Concentration-Response Curve to Substance P (in presence of antagonist) H->I J Data Analysis (pA2 calculation) I->J

Caption: Experimental Workflow for Smooth Muscle Contraction Assay.
Detailed Protocol

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Dissect the desired smooth muscle tissue (e.g., a segment of guinea-pig ileum).

    • Place the tissue in cold, aerated physiological salt solution.

    • Carefully remove any adhering connective or fatty tissue.

    • Cut the tissue into strips of appropriate size (e.g., 1-2 cm in length for ileum).

  • Mounting the Tissue:

    • Tie one end of the tissue strip to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to an isometric force transducer.

    • Apply a small amount of initial tension (e.g., 1 gram) to the tissue and allow it to equilibrate.

  • Equilibration:

    • Allow the tissue to equilibrate in the organ bath for at least 60 minutes, with changes of the physiological salt solution every 15-20 minutes.

  • Viability Test:

    • To ensure the tissue is viable and contractile, challenge it with a high concentration of potassium chloride (KCl, e.g., 80 mM).

    • Once a stable contraction is achieved, wash the tissue with fresh physiological salt solution until it returns to the baseline tension.

  • Control Concentration-Response Curve:

    • Add Substance P to the organ bath in a cumulative manner, starting with a low concentration and increasing it stepwise (e.g., by half-log increments) once the response to the previous concentration has stabilized.

    • Record the contractile response at each concentration.

    • After the maximal response is achieved, wash the tissue thoroughly.

  • Antagonist Incubation:

    • Once the tissue has returned to a stable baseline, add a known concentration of this compound to the bath.

    • Incubate the tissue with the antagonist for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding equilibrium.

  • Concentration-Response Curve in the Presence of Antagonist:

    • While the antagonist is still present in the bath, repeat the cumulative concentration-response curve for Substance P.

  • Data Analysis:

    • Plot the concentration-response curves for Substance P in the absence and presence of the antagonist.

    • The data should show a rightward shift in the concentration-response curve in the presence of this compound.

    • Calculate the pA2 value using a Schild plot analysis to quantify the potency of the antagonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Substance P and its NK1 receptor in smooth muscle physiology and pathophysiology. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this antagonist in smooth muscle contraction assays. Careful experimental design, including consideration of potential off-target effects like histamine release, is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for (D-Trp2,7,9)-Substance P in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic analog of the neuropeptide Substance P, acting as a tachykinin receptor antagonist. It exhibits inhibitory affinity for neurokinin receptors NK-1, NK-2, and NK-3.[1] This peptide is a valuable tool in vitro for investigating the physiological and pathological roles of Substance P and its signaling pathways. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays and other in vitro studies.

Product Information and Storage

This compound is typically supplied as a lyophilized powder.[2] For long-term storage, it is recommended to store the lyophilized powder at -20°C.[2]

Data Presentation

PropertyValueReference
Molecular Formula C80H109N21O13S[2]
Molecular Weight 1604.96 g/mol [2]
Purity > 95%[2]
Appearance Lyophilized powder[2]
Storage Temperature -20°C[2]
Receptor Binding (Ki) NK-1: 1 µM, NK-2: 1.3 µM, NK-3: ~9 µM[1]

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol describes the preparation of a stock solution of this compound. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO), if necessary

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from entering the vial upon opening, which can affect the stability of the peptide.

  • Solvent Selection: Based on the solubility of similar tachykinin antagonists, sterile water or PBS are the recommended primary solvents.[3] If the peptide does not readily dissolve in aqueous solutions, a small amount of DMSO can be used to aid dissolution before further dilution in aqueous buffer.

  • Reconstitution:

    • Carefully open the vial.

    • Add the desired volume of sterile water or PBS to the vial to achieve a specific stock concentration (e.g., 1 mM).

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation.

    • If solubility is an issue, a common practice for peptides is to first dissolve them in a minimal amount of DMSO and then dilute to the final concentration with the desired aqueous buffer.

  • Aliquoting and Storage:

    • Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Cell-Based Assay

This protocol provides a general workflow for utilizing the reconstituted this compound in a cell-based assay to investigate its antagonistic effects. In this example, we will look at its effect on cell proliferation.

Materials:

  • Cells expressing neurokinin receptors (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Substance P (as the agonist)

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the antagonist in complete cell culture medium to achieve the desired final concentrations. Based on published studies with similar antagonists, working concentrations can range from 25 µM to 100 µM.[4][5]

    • Prepare a working solution of the agonist, Substance P, at a concentration known to elicit a cellular response.

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the designated wells.

    • To test the antagonistic effect, pre-incubate the cells with the antagonist for a specific period (e.g., 30-60 minutes) before adding the Substance P agonist.

    • Include appropriate controls: untreated cells (vehicle control), cells treated with the agonist alone, and cells treated with the antagonist alone.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

  • Assessment of Cell Proliferation:

    • Following incubation, assess cell proliferation using a standard assay kit according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each concentration of the antagonist compared to the agonist-treated control.

    • Plot the results to determine the dose-response relationship and calculate the IC50 value if desired.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitution Reconstitute This compound treatment Treat Cells with Antagonist +/- Agonist reconstitution->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate (e.g., 24-72h) treatment->incubation assay Perform Cell Proliferation Assay incubation->assay data_analysis Analyze Data (e.g., IC50) assay->data_analysis

Caption: Experimental workflow for in vitro cell-based assays.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NK1R NK1 Receptor (GPCR) Gq Gq NK1R->Gq Gs Gs NK1R->Gs SP Substance P (Agonist) SP->NK1R Activates Antagonist This compound (Antagonist) Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+] IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP

Caption: Substance P / Neurokinin Receptor signaling pathway.

References

Application of (D-Trp2,7,9)-Substance P in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P is a synthetic analog of Substance P (SP), an undecapeptide neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system (CNS). Substance P is involved in a wide array of physiological processes, including pain transmission, inflammation, and emotional responses. It exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor. This compound acts as a competitive antagonist at NK1 receptors, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of Substance P in the CNS. Its application in research allows for the investigation of SP-mediated signaling pathways and the potential therapeutic effects of blocking these pathways.

Mechanism of Action

Substance P, upon binding to the G-protein coupled NK1 receptor, activates intracellular signaling cascades. This activation typically involves the Gαq protein subunit, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation and modulation of ion channel activity.

This compound competitively inhibits the binding of Substance P to the NK1 receptor, thereby blocking the initiation of this signaling cascade. By preventing the activation of the NK1 receptor, this antagonist allows researchers to study the consequences of inhibiting SP-mediated neurotransmission.

Quantitative Data

The following table summarizes the binding affinities and potency of this compound from various in vitro studies.

ParameterValueSpecies/TissueReceptorReference
Ki 1 µM-NK-1[1]
Ki 1.3 µM-NK-2[1]
Ki ~9 µM-NK-3[1]
pA2 6.1Guinea-pig isolated taenia coliNK-1[1]

Signaling Pathway Diagram

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist This compound Antagonist->NK1R Competitively Inhibits Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ER->Ca2 Releases Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Caption: Substance P signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Administration: Intrathecal Injection in Rats

This protocol describes the administration of this compound directly into the cerebrospinal fluid of rats to study its effects on spinal cord processes, such as nociception.

Materials:

  • This compound

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Animal clippers

  • Betadine and 70% ethanol

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane. Shave the back of the animal over the lumbar region.

  • Place the anesthetized rat in a stereotaxic frame or hold it firmly to flex the spine.

  • Disinfect the injection site with betadine followed by 70% ethanol.

  • Palpate the iliac crests to locate the L5-L6 intervertebral space.

  • Carefully insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space, aiming for the subarachnoid space. A slight tail flick is often observed upon successful entry.

  • Slowly inject the desired volume (typically 5-10 µL) of the this compound solution or vehicle control.

  • Withdraw the needle slowly and monitor the animal for any immediate adverse reactions.

  • Allow the animal to recover on a heating pad until it regains full mobility.

  • Subsequent behavioral tests (e.g., hot plate, tail-flick) can be performed to assess the effects of the antagonist on nociception.

Intrathecal_Injection_Workflow start Start anesthetize Anesthetize Rat start->anesthetize prepare_site Shave and Disinfect Injection Site anesthetize->prepare_site position Position Rat and Locate L5-L6 Space prepare_site->position inject Intrathecal Injection of This compound or Vehicle position->inject recover Animal Recovery inject->recover behavioral_testing Behavioral Testing (e.g., Nociception Assays) recover->behavioral_testing end End behavioral_testing->end

Caption: Workflow for in vivo intrathecal injection of this compound in rats.

In Vitro Assay: Isolated Guinea-Pig Taenia Coli Contraction

This ex vivo protocol is used to assess the antagonistic activity of this compound on smooth muscle contraction induced by Substance P.

Materials:

  • Guinea-pig

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Substance P

  • This compound

  • Organ bath system with isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a guinea-pig and dissect the caecum to isolate the taenia coli.

  • Mount a segment of the taenia coli (approximately 1.5 cm) in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Record a cumulative concentration-response curve for Substance P to establish a baseline contractile response.

  • Wash the tissue repeatedly until the baseline tension is restored.

  • Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • In the presence of the antagonist, record a second cumulative concentration-response curve for Substance P.

  • Analyze the data to determine the rightward shift in the concentration-response curve and calculate the pA2 value to quantify the antagonist's potency.

In Vitro Assay: Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or brain tissue)

  • Radiolabeled Substance P (e.g., [3H]-Substance P)

  • This compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled Substance P)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare dilutions of unlabeled this compound.

  • In a microplate, add the binding buffer, a fixed concentration of [3H]-Substance P, and varying concentrations of unlabeled this compound.

  • For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of unlabeled Substance P.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a competition binding analysis to determine the IC50 and Ki values for this compound.

In Vitro Assay: Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to Substance P and its inhibition by this compound in cultured CNS cells.

Materials:

  • Cultured neurons or glial cells expressing NK1 receptors

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Substance P

  • This compound

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

  • Load the cultured cells with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

  • Establish a baseline fluorescence by perfusing the cells with HBSS.

  • Stimulate the cells with Substance P and record the change in the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm.

  • After washing and allowing the cells to return to baseline, pre-incubate the cells with this compound.

  • Re-stimulate the cells with Substance P in the presence of the antagonist and record the fluorescence ratio.

  • Analyze the data to quantify the inhibition of the Substance P-induced calcium response by this compound.

Conclusion

This compound is a critical tool for investigating the complex roles of Substance P and the NK1 receptor in the central nervous system. The protocols outlined in these application notes provide a framework for utilizing this antagonist in a variety of in vivo and in vitro experimental settings. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms underlying pain, neuroinflammation, and other neurological processes, which may ultimately lead to the development of novel therapeutic strategies.

References

(D-Trp2,7,9)-Substance P: A Tool for Interrogating Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells. Substance P (SP), an undecapeptide of the tachykinin family, is a key mediator of neurogenic inflammation through its interaction with the neurokinin-1 (NK1) receptor.[1] (D-Trp2,7,9)-substance P is a synthetic analog of Substance P that has been widely utilized as a pharmacological tool to study the roles of SP and the NK1 receptor in this process. These application notes provide detailed information on the use of this compound as a competitive antagonist of the NK1 receptor to investigate neurogenic inflammation.

It is crucial for researchers to consider that while primarily acting as an antagonist, this compound can also exhibit partial agonist activity and induce histamine release, which should be accounted for in experimental design and data interpretation.[2][3]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for its pharmacological profile.

Table 1: Receptor Binding and Antagonist Potency

ParameterValueReceptorPreparationReference
pA26.1NK1Guinea-pig isolated taenia coli[2]
Ki1 µMNK1Not Specified
Ki1.3 µMNK2Not Specified
Ki~9 µMNK3Not Specified

Table 2: Functional Activity

ActivityObservationPreparationReference
Antagonist ActivityCompetitive antagonist of SP-induced smooth muscle contraction.Guinea-pig isolated taenia coli[2]
Antagonist ActivityInhibited neurogenic vasodilation and plasma extravasation induced by SP.Rat saphenous nerve stimulation model[4]
Antagonist ActivityAttenuated cerebrovascular response to SP.Cat pial arterioles in situ[5]
Partial Agonist ActivityContracted rat colon muscularis mucosae to ~30% of the maximum response to SP.Rat colon muscularis mucosae[3]
Histamine ReleaseInduced histamine release.Guinea-pig taenia coli[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in neurogenic inflammation and provide overviews of experimental workflows for studying the effects of this compound.

Substance P Signaling in Neurogenic Inflammation cluster_neuron Sensory Neuron cluster_vessel Blood Vessel cluster_mast_cell Mast Cell Noxious Stimulus Noxious Stimulus SP_Release Substance P Release Noxious Stimulus->SP_Release NK1R_EC NK1 Receptor SP_Release->NK1R_EC SP NK1R_SMC NK1 Receptor SP_Release->NK1R_SMC SP NK1R_MC NK1 Receptor SP_Release->NK1R_MC SP MRGPRX2 MRGPRX2 SP_Release->MRGPRX2 SP Endothelial_Cell Endothelial Cell Smooth_Muscle_Cell Smooth Muscle Cell Plasma_Extravasation Plasma Extravasation NK1R_EC->Plasma_Extravasation Vasodilation Vasodilation NK1R_SMC->Vasodilation Mast_Cell Mast Cell Degranulation Degranulation (Histamine, Cytokines) NK1R_MC->Degranulation MRGPRX2->Degranulation DTrp_SP (D-Trp2,7,9)-SP DTrp_SP->NK1R_EC Antagonism DTrp_SP->NK1R_SMC Antagonism DTrp_SP->NK1R_MC Antagonism

Caption: Substance P Signaling in Neurogenic Inflammation.

Experimental Workflow for In Vivo Plasma Extravasation Assay Animal_Prep Animal Preparation (e.g., rat, mouse) Dye_Injection Intravenous injection of Evans Blue dye Animal_Prep->Dye_Injection Treatment_Groups Administer Vehicle, SP, or SP + (D-Trp2,7,9)-SP intradermally Dye_Injection->Treatment_Groups Incubation Incubation Period (e.g., 30 minutes) Treatment_Groups->Incubation Euthanasia_Tissue Euthanasia and Skin Tissue Collection Incubation->Euthanasia_Tissue Dye_Extraction Extraction of Evans Blue dye from tissue Euthanasia_Tissue->Dye_Extraction Quantification Spectrophotometric Quantification at ~620 nm Dye_Extraction->Quantification Data_Analysis Data Analysis and Comparison of Groups Quantification->Data_Analysis

Caption: In Vivo Plasma Extravasation Assay Workflow.

Experimental Workflow for In Vitro Mast Cell Degranulation Assay Cell_Culture Culture Mast Cells (e.g., LAD2, RBL-2H3) Pre_incubation Pre-incubation with (D-Trp2,7,9)-SP or vehicle Cell_Culture->Pre_incubation Stimulation Stimulation with Substance P Pre_incubation->Stimulation Incubation Incubation Period (e.g., 30 minutes) Stimulation->Incubation Supernatant_Collection Collection of Supernatant Incubation->Supernatant_Collection Degranulation_Assay Measure Degranulation Marker (e.g., β-hexosaminidase) Supernatant_Collection->Degranulation_Assay Data_Analysis Data Analysis and Comparison of Groups Degranulation_Assay->Data_Analysis

Caption: In Vitro Mast Cell Degranulation Assay Workflow.

Experimental Protocols

In Vivo Plasma Extravasation Assay

This protocol is designed to assess the ability of this compound to inhibit SP-induced plasma extravasation in the skin of rodents.

Materials:

  • This compound

  • Substance P

  • Evans Blue dye (e.g., 2.5% in sterile saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Formamide

  • Spectrophotometer

  • Male Wistar rats (200-250 g) or other suitable rodent model

Procedure:

  • Animal Preparation: Anesthetize the animals according to approved institutional protocols. Shave the dorsal skin of the animals.

  • Dye Injection: Inject Evans Blue dye (50 mg/kg) intravenously via the tail vein.

  • Treatment Administration: After 5 minutes, intradermally inject 50 µl of one of the following solutions into distinct sites on the shaved dorsal skin:

    • Vehicle (e.g., sterile saline)

    • Substance P (e.g., 1 µM)

    • Substance P (e.g., 1 µM) + this compound (at various concentrations, e.g., 1-100 µM)

    • This compound alone (to control for its own effects)

  • Incubation: Allow the inflammatory response to develop for 30 minutes.

  • Euthanasia and Tissue Collection: Euthanize the animals via an approved method. Excise the skin at the injection sites using a standard-sized punch biopsy (e.g., 8 mm).

  • Dye Extraction: Place each skin sample into a tube containing 1 ml of formamide. Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the tubes and measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.

  • Data Analysis: Quantify the amount of extravasated dye by comparing the absorbance values to a standard curve of Evans Blue in formamide. Express the results as ng of Evans Blue per mg of tissue. Compare the different treatment groups using appropriate statistical analysis.

In Vitro Mast Cell Degranulation Assay

This protocol measures the effect of this compound on SP-induced degranulation of cultured mast cells by quantifying the release of β-hexosaminidase.

Materials:

  • This compound

  • Substance P

  • Mast cell line (e.g., LAD2, RBL-2H3)

  • Tyrode's buffer or other suitable buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and wash with buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • Stimulation: Add Substance P (e.g., 1 µM) to the wells to induce degranulation. Include control wells with vehicle only and SP only.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • β-hexosaminidase Assay:

    • Add an aliquot of the supernatant to a new 96-well plate.

    • Add the pNAG substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing a set of control cells). Compare the inhibitory effect of this compound across different concentrations.

In Vitro Cytokine Release Assay

This protocol is for determining the effect of this compound on the release of pro-inflammatory cytokines from immune cells stimulated with Substance P.

Materials:

  • This compound

  • Substance P

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)

  • Cell culture medium

  • ELISA or multiplex assay kits for specific cytokines (e.g., IL-6, TNF-α, IL-8)

  • 96-well cell culture plates

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density in their respective culture medium.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours at 37°C.

  • Stimulation: Add Substance P (e.g., 100 nM) to the wells to stimulate cytokine release. Include appropriate controls (vehicle, SP alone).

  • Incubation: Incubate the plate for 6-24 hours at 37°C, depending on the cytokine of interest.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Compare the cytokine levels between the different treatment groups to determine the inhibitory effect of this compound.

Conclusion

This compound serves as a valuable, albeit complex, tool for investigating the mechanisms of neurogenic inflammation. Its primary action as a competitive antagonist at the NK1 receptor allows for the elucidation of SP-mediated pathways. However, researchers must remain cognizant of its potential for partial agonism and histamine release, and incorporate appropriate controls to ensure accurate interpretation of experimental results. The protocols provided herein offer a framework for utilizing this compound to advance our understanding of neurogenic inflammation and to explore potential therapeutic interventions targeting the Substance P/NK1 receptor system.

References

Application Notes and Protocols for (D-Trp2,7,9)-Substance P: A Guide for In Vivo Blockade of Substance P Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes.[1][2][3] Its effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[4][5][6][7] Activation of the NK1R by SP triggers a cascade of intracellular events, including phosphoinositide hydrolysis, calcium mobilization, and activation of the mitogen-activated protein kinase (MAPK) pathway, leading to neuronal excitation, neuroinflammation, and pain transmission.[8] Consequently, blocking the SP/NK1R signaling pathway presents a promising therapeutic strategy for various conditions, including chronic pain, inflammation, and mood disorders.[2][4][8]

(D-Trp2,7,9)-substance P is a synthetic analogue of substance P designed to act as an antagonist at the NK1R. By competitively binding to the receptor, it prevents the endogenous substance P from exerting its biological effects. These application notes provide a comprehensive overview of the in vivo use of this compound and its closely related analogues to block the effects of substance P.

Mechanism of Action

This compound and similar analogues function as competitive antagonists of the NK1 receptor.[9] This means they bind to the same site on the receptor as substance P but fail to elicit the full intracellular signaling cascade. It is important to note that some studies have reported that certain D-Trp substituted SP analogues, such as [D-Pro2, D-Phe7, D-Trp9]-SP and [D-Trp7,9]-SP, may exhibit partial agonist activity, meaning they can weakly activate the receptor in the absence of the endogenous ligand.[10][11] This characteristic should be considered when designing and interpreting experimental outcomes. Additionally, some analogues have been shown to induce histamine release, an effect independent of NK1R antagonism.[9][12]

Signaling Pathways

The binding of substance P to the NK1R initiates a signaling cascade that is effectively blocked by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Antagonist This compound Antagonist->NK1R Blocks G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Neuronal Excitation, Inflammation) Ca_release->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response A Experimental Design (Hypothesis, Animal Model, Controls) B Preparation of this compound (Reconstitution, Dilution) A->B C Animal Acclimatization and Baseline Measurements B->C D Administration of Antagonist or Vehicle (Intrathecal, IV, IP, etc.) C->D E Induction of Substance P-Mediated Effect (e.g., Nociceptive Stimulus, Inflammatory Agent) D->E F Data Collection (Behavioral, Physiological, Molecular) E->F G Data Analysis and Interpretation F->G

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (D-Trp2,7,9)-Substance P, a competitive antagonist of the Substance P (SP) neurokinin-1 receptor (NK-1R), in various cell culture applications. The provided protocols and data are intended to serve as a starting point for experimental design and optimization.

This compound, more commonly referred to in scientific literature as (D-Pro2, D-Trp7,9)-Substance P, is a potent antagonist of the NK-1R and has been utilized in a variety of in vitro studies to investigate the role of the SP/NK-1R signaling pathway in cancer cell proliferation, inflammation, and other physiological processes.

Data Presentation

The effective concentration of (D-Pro2, D-Trp7,9)-Substance P is highly dependent on the cell type, assay, and specific experimental conditions. The following tables summarize quantitative data from various studies to guide concentration selection.

Table 1: Recommended Concentration Range of (D-Pro2, D-Trp7,9)-Substance P for In Vitro Assays

ApplicationCell Type(s)Recommended Concentration RangeNotes
Antiproliferation AssaysVarious Cancer Cell Lines (e.g., Melanoma, Bladder Carcinoma)25 µM - 100 µMAt 100 µM, a decrease in proliferation was observed in some cell lines. Interestingly, a concentration of 25 µM stimulated proliferation in certain cancer cell lines[1][2].
Inhibition of Colony FormationSmall Cell Lung Cancer (SCLC)IC50: 0.5 µM - 6.5 µMThis antagonist demonstrated dose-dependent inhibition of colony forming efficiency in SCLC cell lines[3].
Inhibition of DNA SynthesisVarious Tumor Cell Lines (SCLC, Ovarian, Cervical)IC50: 20 µM - 50 µMA related analogue, [D-Arg1, D-Phe5, D-Trp7,9, Leu11] substance P, showed significant inhibition of DNA synthesis[3].
Antagonism of SP-induced EffectsGuinea-pig isolated taenia colipA2: 6.1This value indicates its potency as a competitive antagonist of Substance P[4].

Signaling Pathways

Substance P and its antagonist, (D-Pro2, D-Trp7,9)-Substance P, modulate cellular functions through the NK-1R, a G-protein coupled receptor (GPCR). Activation of NK-1R by SP initiates a cascade of intracellular signaling events. (D-Pro2, D-Trp7,9)-Substance P competitively binds to NK-1R, thereby blocking these downstream effects.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist (D-Pro2, D-Trp7,9)-SP Antagonist->NK1R Competitively Binds & Inhibits G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Proliferation Cell Proliferation, Inflammation MAPK->Proliferation Leads to

Caption: Substance P Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

The following are generalized protocols for common cell-based assays using (D-Pro2, D-Trp7,9)-Substance P. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Antiproliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of (D-Pro2, D-Trp7,9)-Substance P on cell viability and proliferation.

Materials:

  • (D-Pro2, D-Trp7,9)-Substance P

  • Sterile, tissue culture-treated 96-well plates

  • Appropriate cell culture medium (e.g., Eagle's 1959 MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of (D-Pro2, D-Trp7,9)-Substance P in a suitable solvent (e.g., sterile water or DMSO). Further dilute in culture medium to achieve desired final concentrations (e.g., 25, 50, 100 µM)[2][5].

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the antagonist. Include a vehicle control (medium with the same concentration of solvent used to dissolve the antagonist).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours)[5].

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Antagonist Add (D-Pro2, D-Trp7,9)-SP & Controls Incubate_24h->Add_Antagonist Incubate_Treatment Incubate for Treatment Period Add_Antagonist->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End Logical_Relationships cluster_factors Experimental Factors Concentration Concentration of (D-Pro2, D-Trp7,9)-SP Outcome Experimental Outcome (e.g., Inhibition, No Effect, Stimulation) Concentration->Outcome Cell_Type Cell Type & NK-1R Expression Cell_Type->Outcome Assay_Type Assay Type & Endpoint Assay_Type->Outcome Incubation_Time Incubation Time Incubation_Time->Outcome

References

Application Notes and Protocols for (D-Trp2,7,9)-Substance P in Immunological and Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Trp2,7,9)-Substance P, frequently referred to as (D-Pro2, D-Trp7,9)-Substance P, is a synthetic peptide analogue of Substance P (SP). It functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. This property makes it a valuable tool in studying the physiological and pathological roles of the SP/NK1 receptor system, which is implicated in numerous immunological and biochemical processes, including inflammation, pain transmission, and cell proliferation. These application notes provide detailed protocols and quantitative data for the use of this compound in key experimental settings.

Biochemical Applications: Antagonism at the NK1 Receptor

This compound is widely used to investigate the biochemical signaling pathways mediated by the activation of the NK1 receptor by Substance P. By competitively blocking the receptor, it allows for the elucidation of downstream signaling cascades and their physiological effects.

Quantitative Data: Receptor Antagonist Potency

The potency of this compound as an NK1 receptor antagonist has been quantified in various functional assays. This data is crucial for determining appropriate experimental concentrations.

ParameterValueTissue/Cell LineAssay TypeReference
pA2 6.1Guinea-pig isolated taenia coliSmooth Muscle Contraction[1][2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Immunological Applications: Modulation of Inflammatory and Proliferative Responses

The Substance P/NK1 receptor system is a key player in neurogenic inflammation and has been implicated in the proliferation of certain cancer cells. This compound serves as a critical tool to probe these immunological functions.

Quantitative Data: Anti-proliferative Effects

Studies have investigated the ability of this compound to inhibit the proliferation of cancer cell lines that overexpress the NK1 receptor.

Cell LineEffective ConcentrationEffectAssay TypeReference
Various Cancer Cell Lines100 µMReduction in cell proliferationCell Proliferation Assay (e.g., MTT)[3][4]

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Guinea Pig Taenia Coli)

This protocol details the methodology to assess the antagonist activity of this compound on Substance P-induced smooth muscle contraction in an isolated organ bath setup.

Materials:

  • Guinea pig taenia coli

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Substance P

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate the caecum and carefully dissect the taenia coli in a petri dish containing Krebs-Henseleit solution.

    • Cut the taenia coli into segments of approximately 1.5-2 cm in length.

  • Organ Bath Setup:

    • Mount the tissue segments in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath.

    • Wash the tissue extensively until the baseline tension is restored.

    • Incubate the tissue with a selected concentration of this compound for a predetermined period (e.g., 20-30 minutes).

    • In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for Substance P.

    • Repeat this procedure with different concentrations of this compound.

  • Data Analysis:

    • Measure the contractile responses as a percentage of the maximum response to Substance P in the absence of the antagonist.

    • Construct concentration-response curves for Substance P in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value of this compound.

Experimental Workflow for Smooth Muscle Contraction Assay

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Isolate Isolate Taenia Coli Euthanize->Isolate Cut Cut Tissue Segments Isolate->Cut Mount Mount Tissue in Organ Bath Cut->Mount Connect Connect to Transducer Mount->Connect Equilibrate Equilibrate (60 min) Connect->Equilibrate SP_Curve1 Cumulative SP Curve 1 Equilibrate->SP_Curve1 Wash1 Wash SP_Curve1->Wash1 Antagonist_Inc Incubate with (D-Trp2,7,9)-SP Wash1->Antagonist_Inc SP_Curve2 Cumulative SP Curve 2 Antagonist_Inc->SP_Curve2 Measure Measure Responses SP_Curve2->Measure Construct Construct Curves Measure->Construct Schild Schild Analysis (pA2) Construct->Schild

Caption: Workflow for evaluating the antagonist effect of this compound.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol describes how to assess the anti-proliferative effects of this compound on cancer cell lines using a standard MTT assay.

Materials:

  • Cancer cell line of interest (e.g., those known to express NK1 receptors)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the antagonist (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium without the antagonist).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine its effect on cell proliferation.

Workflow for Cell Proliferation (MTT) Assay

G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_Attach Incubate Overnight Seed->Incubate_Attach Treat_Cells Add Antagonist to Cells Incubate_Attach->Treat_Cells Prepare_Antagonist Prepare (D-Trp2,7,9)-SP Dilutions Prepare_Antagonist->Treat_Cells Incubate_Treat Incubate (24-72h) Treat_Cells->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_Formazan Incubate (3-4h) Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Data Plot Viability vs. Concentration Calculate_Viability->Plot_Data

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Signaling Pathways

This compound exerts its effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The NK1 receptor can couple to multiple G-protein subtypes, primarily Gq and Gs, to initiate distinct downstream signaling cascades.

Substance P / NK1R Signaling via Gq Pathway

Activation of the Gq pathway by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and inflammatory mediator release.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response

Caption: Substance P/NK1R Gq signaling pathway and its inhibition.

Substance P / NK1R Signaling via Gs Pathway

Coupling of the NK1 receptor to the Gs protein activates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses, including gene expression changes and modulation of ion channel activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Blocks Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Gene Expression) PKA->Response

Caption: Substance P/NK1R Gs signaling pathway and its inhibition.

References

Application Notes and Protocols: Intrathecal (D-Trp2,7,9)-Substance P Experimental Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects, particularly in nociception (pain signaling) and neurogenic inflammation, are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[2] The intrathecal administration of SP in animal models is known to elicit behaviors indicative of pain, such as scratching and biting.[3]

(D-Trp2,7,9)-Substance P is a synthetic analog of Substance P. It is part of a group of SP analogs developed to act as antagonists at the NK1 receptor.[4] These antagonists are valuable tools for investigating the physiological and pathophysiological roles of endogenous Substance P. By blocking the action of SP at its receptor, researchers can elucidate its involvement in various processes. However, it is critical to note that several studies on closely related analogs, such as [D-Pro2, D-Trp7,9]-SP, reveal a complex pharmacological profile that includes not only antagonist activity but also partial agonist effects and, significantly, dose-dependent neurotoxicity when administered intrathecally in rats.[1][5][6] These analogs can induce motor dysfunction and neuronal damage, which must be carefully considered in experimental design.[6]

These application notes provide a detailed overview of the use of this compound and its closely related analogs as an experimental model, with a focus on intrathecal administration in rodents.

Applications

The intrathecal administration of this compound and similar antagonists is primarily used to study the role of spinal Substance P/NK1 receptor signaling in:

  • Nociception and Analgesia: To investigate the contribution of Substance P to pain transmission at the spinal level and to evaluate the analgesic potential of blocking this pathway.[6]

  • Neurogenic Inflammation: To understand the mechanisms by which Substance P released from sensory nerve terminals contributes to inflammation.

  • Visceral Hypersensitivity: To model and study conditions such as inflammatory bowel disease, where Substance P is implicated in gut motility and inflammation.[7]

  • Functional Receptor Studies: To probe the interaction between the Substance P/NK1 system and other neurotransmitter systems (e.g., serotonergic, NMDA) in the spinal cord.[8][9]

Data Presentation

The following tables summarize quantitative data derived from studies on this compound and the closely related and more extensively studied analog, [D-Pro2, D-Trp7,9]-Substance P. Caution is strongly advised, as these compounds can exhibit severe neurotoxicity at doses close to those producing behavioral effects.

Table 1: Intrathecal Dose Ranges and Behavioral Effects in Rodents

Compound/AnalogSpeciesDose RangeObserved EffectsReference(s)
[D-Pro2, D-Trp7,9]-SPRat0.5 - 2.5 nmolElevations in thermal and mechanical nociceptive thresholds, accompanied by profound and often long-lasting motor impairment.[5]
[D-Pro2, D-Trp7,9]-SPRat2.0 µgAntinociception in hot-plate and tail-flick tests; development of bilateral motor blockade of the hind limbs.[6]
[D-Pro2, D-Trp7,9]-SPRat10 µgSevere neurotoxicity, evidenced by flaccid hind leg paralysis and neuronal degeneration in the lumbar spinal cord.[1]
[D-Pro2, D-Trp7,9]-SPMouseNot SpecifiedInhibition of scratching and biting behaviors induced by intrathecal Substance P or 5-HT.[8]

Table 2: Neurotoxic Effects of Intrathecal Substance P Analogs in Rats

Compound/AnalogDoseOnset/DurationPathological FindingsReference(s)
[D-Pro2, D-Trp7,9]-SP2.0 µgMotor blockade reversible at this dose.Widespread neuronal necrosis in the lumbar spinal cord in animals with persistent paralysis.[6]
[D-Pro2, D-Trp7,9]-SP10 µgWithin 24 hoursMild to severe neuronal degeneration and mild inflammatory responses in the spinal cord and meninges.[1]

Experimental Protocols

The following are generalized protocols for the intrathecal administration of this compound in a rat model. These should be adapted and optimized for specific experimental questions and must be performed in accordance with institutional animal care and use guidelines.

Preparation of this compound Solution
  • Reconstitution: Aseptically reconstitute the lyophilized peptide in sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) to create a stock solution. Vehicle choice should be consistent throughout an experiment.

  • Concentration: Prepare working solutions at the desired concentrations by diluting the stock solution. Due to the potential for neurotoxicity, it is crucial to start with low doses and perform careful dose-response studies.

  • Storage: Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh on the day of the experiment.

Intrathecal Catheter Implantation (for chronic studies)

This procedure allows for repeated drug administration in awake, unrestrained animals.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and sterilize the surgical area over the cisterna magna.

  • Incision and Catheter Insertion: Make a small incision and bluntly dissect the neck muscles to expose the atlanto-occipital membrane. Carefully incise the membrane and insert a sterile polyethylene catheter (e.g., PE-10) into the subarachnoid space.

  • Catheter Placement: Gently advance the catheter caudally to the desired spinal level (typically the lumbar enlargement for studies involving the hind limbs).

  • Securing and Exteriorization: Secure the catheter to the surrounding musculature with sutures and exteriorize the free end on the animal's head, where it can be plugged to maintain sterility.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for several days before commencing experiments. Confirm catheter placement at the end of the study.

Intrathecal Administration
  • Animal Handling: Gently restrain the animal. For animals with chronic catheters, this can be done manually.

  • Injection: Connect a microsyringe filled with the test solution to the catheter.

  • Volume and Rate: Inject a small volume (typically 5-10 µL in rats) slowly over 1-2 minutes to avoid increasing intracranial pressure.

  • Flush: Follow the injection with a small volume (e.g., 10 µL) of sterile saline or aCSF to flush the catheter and ensure the full dose is delivered to the intrathecal space.

  • Observation: Immediately after injection, place the animal in an observation chamber and monitor for behavioral responses and any signs of motor impairment or distress.

Behavioral Assessment

Assessments should be conducted at baseline and at various time points after injection.

  • Nociceptive Thresholds:

    • Thermal Nociception (Hot Plate Test): Measure the latency for the animal to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated surface.

    • Mechanical Nociception (Von Frey Test): Use calibrated filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.

  • Motor Function:

    • Observation: Carefully observe the animal for any signs of hind limb weakness, ataxia, or paralysis.

    • Righting Reflex: Assess the animal's ability to right itself when placed on its back.

  • Spontaneous Pain-like Behaviors:

    • Quantify the duration and frequency of behaviors such as scratching, biting, and licking directed at the hindquarters.

Visualizations: Pathways and Workflows

Substance P / NK1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (Gq-coupled) SP->NK1R Binds & Activates Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Binds & Blocks PLC Phospholipase C (PLC) NK1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Increased Neuronal Excitability & Pain Signaling Ca->Response NMDA NMDA Receptor Phosphorylation PKC->NMDA Potentiates NMDA->Response

Caption: Substance P/NK1 receptor signaling cascade and antagonist blockade.

Experimental Workflow for Intrathecal Administration

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation (e.g., Rat) B Intrathecal Catheter Implantation (optional) A->B Chronic Study E Baseline Behavioral Assessment A->E Acute Study C Post-Surgical Recovery B->C C->E D Preparation of (D-Trp2,7,9)-SP Solution F Intrathecal Injection (Vehicle or Antagonist) D->F E->F G Post-Injection Behavioral Assessments (Time-course) F->G H Monitor for Adverse Effects (Motor Impairment, Neurotoxicity) F->H I Data Collection & Compilation G->I K Histopathology/ Tissue Analysis (optional) G->K H->I J Statistical Analysis I->J

Caption: Workflow for intrathecal (D-Trp2,7,9)-SP administration and analysis.

Logical Relationship: Dose, Effect, and Toxicity

Caption: Relationship between dose, desired effect, and adverse outcomes.

Important Considerations and Troubleshooting

  • Neurotoxicity: The most significant concern with intrathecal administration of these SP analogs in rats is the narrow margin between effective doses and those causing severe, irreversible neurotoxicity.[1][6] All experiments should include rigorous monitoring for motor deficits. Histopathological analysis of the spinal cord is recommended to assess for neuronal damage.

  • Species Differences: The profound neurotoxic effects observed in rats may not be as pronounced in other species like mice.[6] However, caution should be exercised when extrapolating data between species.

  • Agonist/Partial Agonist Activity: These compounds may not be pure antagonists and can exhibit agonist or partial agonist activity, which could confound results.[4]

  • Vehicle Controls: Appropriate vehicle controls are essential to ensure that the observed effects are due to the compound and not the injection vehicle or procedure.

  • Catheter Patency: For chronic studies, regularly check catheter patency. Blockages can lead to incorrect dosing.

References

Application Notes and Protocols: Measuring the Antagonist Activity of (D-Trp2,7,9)-substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1] It exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The activation of NK1R is implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][3][4] Consequently, NK1R antagonists are valuable tools for both basic research and potential therapeutic development.[5][6]

(D-Trp2,7,9)-substance P is a synthetic analog of Substance P designed to act as an antagonist at the NK1R. Such peptide antagonists are crucial for elucidating the roles of the SP/NK1R system. While some studies indicate that related analogs act as competitive antagonists[7][8], others have shown that compounds like [D-Trp7,9]-SP can also exhibit partial agonist activity depending on the tissue or cell type being studied.[9] These application notes provide detailed protocols for characterizing the antagonist activity of this compound and similar analogs.

Part 1: Substance P Signaling Pathway and Antagonist Mechanism

Substance P binding to the NK1R initiates a cascade of intracellular events. The receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][10] This signaling cascade ultimately modulates neuronal activity, immune cell function, and smooth muscle contraction.[10][11] A competitive antagonist like this compound works by binding to the NK1R at the same site as Substance P, thereby preventing the native ligand from binding and initiating this signaling cascade.

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist (D-Trp2,7,9)-SP (Antagonist) Antagonist->NK1R Binds & Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction, Neuronal Firing) Ca_Release->Response PKC->Response Calcium_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis c1 Culture NK1R-expressing cells (e.g., U373MG, CHO-NK1R) c2 Plate cells in a 96-well microplate c1->c2 c3 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) c2->c3 e1 Pre-incubate cells with (D-Trp2,7,9)-SP (Antagonist) or vehicle c3->e1 e2 Stimulate cells with Substance P (Agonist) e1->e2 e3 Measure fluorescence change (calcium signal) using a plate reader e2->e3 a1 Normalize fluorescence data e3->a1 a2 Generate dose-response curves for Substance P at various antagonist concentrations a1->a2 a3 Calculate IC50 value of the antagonist a2->a3 Tissue_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate tissue segment (e.g., guinea pig taenia coli) p2 Mount tissue in an organ bath containing physiological salt solution p1->p2 p3 Connect tissue to an isometric force transducer p2->p3 p4 Allow tissue to equilibrate under tension p3->p4 e1 Generate a cumulative concentration-response curve for Substance P (Control) p4->e1 e2 Wash tissue and allow recovery e1->e2 e3 Incubate tissue with a fixed concentration of (D-Trp2,7,9)-SP e2->e3 e4 Generate a second SP curve in the presence of the antagonist e3->e4 a1 Plot concentration-response curves e4->a1 a2 Measure the rightward shift in the SP curve a1->a2 a3 Perform Schild analysis to determine the pA2 value a2->a3

References

Application Notes and Protocols for Studying Pain Transmission with (D-Trp2,7,9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[3][4] The activation of NK1 receptors by Substance P in dorsal horn neurons of the spinal cord leads to neuronal depolarization and enhanced transmission of pain signals to the brain.[5][6]

(D-Trp2,7,9)-Substance P is a synthetic analog of Substance P that acts as a competitive antagonist at the NK1 receptor. By blocking the binding of endogenous Substance P, this compound can inhibit the signaling cascade responsible for pain transmission, making it a valuable tool for studying the role of the Substance P/NK1 receptor system in nociception and for the development of novel analgesic drugs.

These application notes provide detailed protocols for utilizing this compound in key in vivo and in vitro experimental models of pain.

Mechanism of Action

This compound is a competitive antagonist of the NK1 receptor.[7] Its chemical structure, with D-tryptophan substitutions at positions 2, 7, and 9, confers a higher affinity and stability compared to native Substance P, allowing it to effectively block the receptor and prevent downstream signaling. The binding of Substance P to the NK1 receptor typically activates Gq alpha subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and the propagation of pain signals. This compound competitively inhibits this process.

Quantitative Data Summary
ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
NK1 Receptor1 µMNot Specified[8]
NK2 Receptor1.3 µMNot Specified[8]
NK3 Receptor~9 µMNot Specified[8]
Antagonist Activity (pA2) 6.1Guinea-pig isolated taenia coli[1]

Signaling Pathway Diagram

SubstanceP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates D-Trp-SP This compound (Antagonist) D-Trp-SP->NK1R Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Releases Neuronal_Excitation Neuronal Excitation & Pain Transmission Ca2+->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

Caption: Substance P / NK1R Signaling Pathway and Antagonism.

Experimental Protocols

In Vivo Assessment of Analgesia in Rodents

This protocol describes the use of this compound to assess its analgesic effects in rodent models of acute pain.

InVivo_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats, 7-10 days) Catheter_Implantation Intrathecal Catheter Implantation Animal_Acclimation->Catheter_Implantation Recovery Post-operative Recovery (5-7 days) Catheter_Implantation->Recovery Baseline Baseline Nociceptive Testing (Hot Plate / Tail Flick) Recovery->Baseline Injection Intrathecal Injection (Vehicle or D-Trp-SP) Baseline->Injection Post_Injection_Test Post-injection Nociceptive Testing (Multiple time points) Injection->Post_Injection_Test Motor_Assessment Motor Function Assessment Injection->Motor_Assessment Data_Collection Collect Latency Data Post_Injection_Test->Data_Collection Motor_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: In Vivo Analgesia Testing Workflow.

  • This compound

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle and drug dissolution

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Intrathecal catheters (PE-10 tubing)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Hot plate apparatus

  • Tail flick apparatus

  • Microsyringes

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Make a small incision over the cisterna magna.

  • Carefully insert a PE-10 catheter through the atlanto-occipital membrane into the intrathecal space, advancing it to the lumbar enlargement (approximately 8.5 cm).

  • Secure the catheter to the surrounding musculature and externalize it at the back of the neck.

  • Allow the animals to recover for 5-7 days post-surgery. Confirm proper catheter placement by observing transient hind limb paralysis following a small injection of lidocaine.

  • Baseline Measurement:

    • Hot Plate Test: Place the rat on the hot plate surface maintained at a constant temperature (e.g., 52 ± 0.5°C) and record the latency to a nociceptive response (e.g., licking a hind paw, jumping). Set a cut-off time (e.g., 45 seconds) to prevent tissue damage.

    • Tail Flick Test: Focus a beam of radiant heat on the ventral surface of the tail and measure the latency for the rat to flick its tail away from the heat source. Set a cut-off time (e.g., 10 seconds).

  • Drug Administration:

    • Dissolve this compound in sterile saline or aCSF to the desired concentration.

    • Intrathecally administer a specific volume (e.g., 10 µL) of the drug solution or vehicle over a 30-second period. Doses ranging from 0.5 to 2.5 nmol per rat have been used.[9]

  • Post-Injection Measurement:

    • At various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes), repeat the nociceptive tests.

It is crucial to assess motor function as some Substance P antagonists can cause motor impairment.[9]

  • Observe the rats for any signs of motor dysfunction, such as ataxia, paralysis, or abnormal gait.

  • A simple scoring system can be used: 0 = normal motor function; 1 = slight ataxia; 2 = severe ataxia; 3 = complete hind limb paralysis.[10]

  • Perform these assessments at the same time points as the nociceptive testing.

In Vitro Electrophysiological Recording from Dorsal Horn Neurons

This protocol outlines the procedure for recording the activity of dorsal horn neurons in spinal cord slices and assessing the effect of this compound on their response to Substance P.

  • This compound

  • Substance P

  • Artificial cerebrospinal fluid (aCSF)

  • Young adult rats (e.g., 3-4 weeks old)

  • Vibrating microtome

  • Recording chamber

  • Micromanipulators

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • Spinal Cord Slice Preparation:

    • Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.

    • Rapidly dissect the spinal cord and place it in ice-cold, oxygenated aCSF.

    • Cut transverse slices (300-400 µm thick) of the lumbar spinal cord using a vibrating microtome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Using a glass microelectrode filled with an appropriate internal solution, obtain a whole-cell patch-clamp or extracellular single-unit recording from a neuron in the superficial dorsal horn (laminae I-II).

  • Drug Application:

    • Establish a stable baseline recording of neuronal activity.

    • Apply Substance P (e.g., 1 µM) to the bath to induce neuronal firing or depolarization.

    • After washout and return to baseline, pre-incubate the slice with this compound (e.g., 10 µM) for a set period (e.g., 10-15 minutes).

    • Co-apply Substance P and this compound and record the neuronal response.

  • Data Analysis:

    • Measure the change in firing rate, membrane potential, or postsynaptic current amplitude in response to Substance P in the absence and presence of the antagonist. In one study, (D-Pro2, D-Trp7,9)-SP suppressed SP-induced excitation in 63% of the examined cells.[11]

In Vitro Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol describes how to measure changes in intracellular calcium concentration in cultured DRG neurons in response to Substance P and the inhibitory effect of this compound.

  • This compound

  • Substance P

  • Primary DRG neuron culture reagents

  • Fura-2 AM calcium indicator dye

  • Fluorescence microscopy system with a ratiometric imaging setup

  • DRG Neuron Culture:

    • Dissect dorsal root ganglia from neonatal rats.

    • Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on coated coverslips and culture for 2-3 days.

  • Calcium Imaging:

    • Load the cultured DRG neurons with Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C.

    • Wash the cells and mount the coverslip in a recording chamber on the microscope stage.

    • Perfuse with a physiological buffer solution.

  • Drug Application and Measurement:

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Apply Substance P (e.g., 100 nM) to the chamber and record the change in the 340/380 fluorescence ratio, which corresponds to changes in intracellular calcium.

    • After washout and return to baseline, pre-incubate the cells with this compound (e.g., 1-10 µM) for 5-10 minutes.

    • Co-apply Substance P and this compound and record the calcium response.

  • Data Analysis:

    • Calculate the change in the 340/380 ratio to quantify the intracellular calcium concentration.

    • Compare the magnitude of the Substance P-induced calcium transient in the presence and absence of the antagonist.

Data Presentation

In Vivo Analgesic Effects of Intrathecal this compound in Rats
Dose (nmol)Nociceptive TestPeak Effect Time (min)% Maximum Possible Effect (MPE)Motor Impairment Score (0-3)Reference
0.5Hot Plate30Data not available0-1[9]
1.0Tail Flick30Data not available1-2[9]
2.5Hot Plate15-30Significant increase in latency2-3[9]
VehicleHot Plate/Tail FlickN/ANo significant change0[9]

Note: Specific %MPE values were not provided in the reference, but significant increases in nociceptive thresholds were reported.

In Vitro Effects of this compound
Experimental ModelAgonistAgonist ConcentrationAntagonist ConcentrationObserved EffectReference
Cat Spinal Dorsal Horn Neurons (in vivo)Substance PIontophoretic applicationIontophoretic applicationSuppressed SP-induced excitation in 63% of cells[11]
Rat Spinal Cord SliceSubstance PNot specifiedNot specifiedAntagonized SP-induced depolarization[11]
Cultured DRG NeuronsSubstance P100 nM1-10 µMInhibition of SP-induced Ca2+ increase (expected)Protocol-based

References

Troubleshooting & Optimization

(D-Trp2,7,9)-substance P partial agonist effects in specific tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (D-Trp2,7,9)-Substance P. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Substance P?

A1: this compound is a synthetic analog of Substance P (SP), an endogenous neuropeptide of the tachykinin family. The key difference lies in the substitution of L-tryptophan with its D-isomer at positions 2, 7, and 9 of the peptide sequence. This modification alters the peptide's conformation, influencing its binding affinity for neurokinin (NK) receptors and its biological activity. While Substance P is a full agonist at its primary receptor, the neurokinin-1 receptor (NK1R), this compound exhibits a more complex pharmacological profile, acting as a partial agonist in some tissues.

Q2: What is a partial agonist and how might this affect my experimental results?

A2: A partial agonist is a ligand that binds to and activates a receptor, but elicits a submaximal response compared to a full agonist, even at saturating concentrations. This means that this compound can act as both an agonist (producing a response) and an antagonist (blocking the effects of a full agonist like Substance P) depending on the experimental context. For example, in tissues with a high receptor reserve, you might observe a more pronounced agonistic effect. Conversely, in the presence of a full agonist, the partial agonist will compete for binding and reduce the overall maximal response.

Q3: Why do I observe different effects of this compound in different tissues?

A3: The tissue-dependent effects of this compound can be attributed to several factors:

  • Receptor Subtype Expression: Tissues express varying levels of the three main neurokinin receptors (NK1, NK2, and NK3). This compound has different binding affinities for each of these receptors (see Table 1), leading to varied effects based on the predominant receptor subtype in a given tissue.

  • Receptor Reserve: The density of NK1 receptors can vary between tissues. In tissues with a high receptor reserve, a partial agonist can produce a more significant response.

  • G-Protein Coupling Efficiency: The NK1 receptor can couple to different G-proteins, primarily Gq (leading to calcium mobilization) and Gs (leading to cAMP accumulation). The efficiency of this coupling can be tissue-specific, and a partial agonist may preferentially activate one pathway over another, a phenomenon known as functional selectivity or biased agonism.

Q4: I am not observing the expected partial agonist activity. What could be the issue?

A4: Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common problems include incorrect compound concentration, issues with cell or tissue viability, and inappropriate assay selection for detecting partial agonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related analogs.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeInhibitory Affinity (Ki)
NK-1 Receptor1 µM
NK-2 Receptor1.3 µM
NK-3 Receptor~9 µM

Data obtained from a commercial supplier.

Table 2: Functional Activity of a Related Partial Agonist, [D-Trp7,9]-Substance P (DT79)

Tissue PreparationAssayAgonistPotency (EC50)Efficacy (Emax)
Rat Colon Muscularis MucosaeContraction[D-Trp7,9]-SPNot Reported~30% of Substance P

This data is for a closely related analog and provides an indication of the expected partial agonist activity[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by the NK1 receptor and a general workflow for studying the effects of this compound.

NK1R_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Signaling SP_analog (D-Trp2,7,9)-SP NK1R NK1 Receptor SP_analog->NK1R Binds to Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs Gi Gi NK1R->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca2_PKC cAMP ↑ cAMP AC->cAMP cAMP_down ↓ cAMP AC->cAMP_down PKA PKA Activation cAMP->PKA

Caption: NK1 Receptor Signaling Pathways.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis prep_cells Prepare Cells/Tissues Expressing NK1R binding_assay Radioligand Binding Assay (Determine Ki) prep_cells->binding_assay calcium_assay Calcium Mobilization Assay (Measure Gq activation) prep_cells->calcium_assay camp_assay cAMP Accumulation Assay (Measure Gs/Gi activation) prep_cells->camp_assay prep_ligand Prepare Serial Dilutions of (D-Trp2,7,9)-SP prep_ligand->binding_assay prep_ligand->calcium_assay prep_ligand->camp_assay dose_response Generate Dose-Response Curves binding_assay->dose_response calcium_assay->dose_response camp_assay->dose_response calc_params Calculate EC50 and Emax dose_response->calc_params compare_sp Compare to Substance P (Full Agonist) calc_params->compare_sp

Caption: Experimental Workflow for Characterization.

Troubleshooting Guides

Issue 1: No observable agonist effect of this compound.

Possible Cause Troubleshooting Step
Incorrect Ligand Concentration: Verify the concentration range used. As a partial agonist, its potency (EC50) may be lower than that of Substance P. Test a broad concentration range, typically from 1 nM to 100 µM.
Low Receptor Expression: Confirm NK1 receptor expression in your cell line or tissue preparation using a validated method such as RT-qPCR, Western blot, or by using a high-affinity radioligand for Substance P.
Poor Cell/Tissue Health: Ensure cells are healthy and not over-confluent. For tissue preparations, use fresh tissues and appropriate buffers to maintain viability.
Assay Insensitivity: The functional response to a partial agonist may be small. Optimize your assay to have a sufficient signal-to-noise ratio. For calcium assays, ensure proper dye loading and baseline stability. For cAMP assays, consider using phosphodiesterase inhibitors to amplify the signal.
G-Protein Coupling: The tissue or cell line may predominantly couple to a signaling pathway that is weakly activated by the partial agonist. Try measuring multiple downstream signals (e.g., both calcium and cAMP).

Issue 2: Inconsistent results or high variability between experiments.

Possible Cause Troubleshooting Step
Ligand Degradation: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. Use cells within a defined low passage number range.
Inconsistent Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and buffer compositions. Ensure consistent cell seeding densities.
Reagent Quality: Use high-quality reagents and verify their performance. For example, ensure the activity of your full agonist (Substance P) is consistent.

Issue 3: Difficulty in demonstrating partial agonism (i.e., observing both agonistic and antagonistic effects).

Possible Cause Troubleshooting Step
Inappropriate Concentration of Full Agonist: When testing for antagonism, use a concentration of Substance P that elicits a response on the steep part of its dose-response curve (e.g., EC80). This provides a sufficient window to observe inhibition.
Receptor Reserve: The level of receptor reserve can influence the apparent nature of the ligand. In a system with very high receptor reserve, a partial agonist may appear as a full agonist. Consider using a cell line with lower receptor expression or using receptor alkylation techniques to reduce the receptor number.
Functional Selectivity: This compound might be a partial agonist for one pathway (e.g., Gq-mediated calcium release) but a full antagonist for another (e.g., Gs-mediated cAMP production). It is crucial to test multiple functional readouts.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing NK1 receptors.

  • Radiolabeled Substance P (e.g., [³H]-Substance P or [¹²⁵I]-Substance P).

  • This compound.

  • Unlabeled Substance P (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup:

    • Total Binding: Add binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled Substance P (e.g., 1 µM), and cell membranes.

    • Competition: Add binding buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to stimulate Gq-mediated intracellular calcium release.

Materials:

  • Cells expressing NK1 receptors (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Substance P (as a positive control).

  • A fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Record a stable baseline fluorescence for each well.

    • Use the automated injector to add varying concentrations of this compound or Substance P to the wells.

    • Continue to record the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the change in fluorescence (or ratio for ratiometric dyes) against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

Objective: To measure the ability of this compound to stimulate Gs- or inhibit Gi-mediated adenylyl cyclase activity.

Materials:

  • Cells expressing NK1 receptors.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • This compound.

  • Substance P.

  • Forskolin (to stimulate adenylyl cyclase in Gi-coupled assays).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure (for Gs signaling):

  • Cell Stimulation:

    • Harvest and resuspend cells in stimulation buffer.

    • Add varying concentrations of this compound or Substance P to the cells.

    • Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure (for Gi signaling):

  • Cell Stimulation:

    • Pre-incubate cells with varying concentrations of this compound.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

    • Incubate for the specified time.

  • Cell Lysis and cAMP Detection: Follow the same procedure as for Gs signaling.

  • Data Analysis: Analyze the data to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP production, calculating the IC50 and maximal inhibition.

References

Technical Support Center: Overcoming Poor Solubility of (D-Trp2,7,9)-substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (D-Trp2,7,9)-substance P. The information herein is designed to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized this compound will not dissolve in water. What should I do?

A1: It is not uncommon for modified peptides like this compound to exhibit poor aqueous solubility. This is often due to the presence of multiple hydrophobic residues, in this case, the D-tryptophan substitutions. The recommended approach is to follow a systematic solubilization protocol. It is always advisable to first test the solubility of a small aliquot of the peptide before dissolving the entire sample.

Q2: What is the recommended starting solvent for this compound?

A2: The amino acid sequence of this compound (Arg-D-Trp-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2) contains two basic residues (Arginine and Lysine), giving it a net positive charge. Therefore, after attempting to dissolve it in sterile, distilled water, the next step should be a dilute acidic solution, such as 10% acetic acid in water.

Q3: I've tried a dilute acid solution and the peptide is still not fully dissolved. What are my next options?

A3: If aqueous acidic solutions are insufficient, an organic solvent is the next logical step. For highly hydrophobic peptides, dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and relatively low toxicity in many biological assays.[1] Other potential organic solvents include dimethylformamide (DMF), though it is more cytotoxic than DMSO.[2]

Q4: My peptide dissolved in DMSO, but precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue when working with peptides that have poor aqueous solubility. Precipitation upon dilution indicates that the solubility limit in the final aqueous buffer has been exceeded. To avoid this, add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer. This helps to ensure rapid and even dispersion of the peptide, minimizing localized high concentrations that can lead to precipitation.

Q5: Can I use sonication or heat to help dissolve my peptide?

A5: Yes, both sonication and gentle warming can aid in the dissolution of peptides. Sonication can help to break up aggregates and increase the surface area of the peptide exposed to the solvent.[3] If you choose to use heat, it is important to do so cautiously. Warming the solution to around 37°C can increase solubility, but excessive heat may degrade the peptide.[1]

Data Presentation: Solubility of Substance P and Analogs

CompoundSolventSolubility
Substance PWater50 mg/mL[3]
Substance PDMSO100 mg/mL[3]
[D-Trp7,9,10]-Substance PWaterSoluble to 1 mg/mL[1]
Substance P (1-9)DMSO25 mg/mL[4]
Substance P (in vivo formulation)10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL[5]

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound

This protocol outlines a systematic approach to dissolving hydrophobic peptides like this compound.

  • Initial Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Solubility Testing (Recommended):

    • Weigh out a small, known amount of the peptide for a trial solubilization.

  • Stepwise Solubilization:

    • Step 1: Water. Add a small amount of sterile, distilled water to the peptide. Vortex briefly. If the peptide does not dissolve, proceed to the next step.

    • Step 2: Dilute Acetic Acid. Add a 10% acetic acid solution to the peptide suspension from Step 1. Vortex. If the peptide remains insoluble, proceed to the next step.

    • Step 3: Organic Solvent. Add a small volume of high-purity DMSO to the peptide. Vortex until the peptide is fully dissolved. Sonication can be applied if necessary.

  • Dilution into Aqueous Buffer:

    • While vigorously stirring your desired aqueous buffer (e.g., PBS), slowly add the dissolved peptide stock solution drop-by-drop.

    • If the solution becomes cloudy, you have likely exceeded the peptide's solubility limit in your final buffer.

Visualizations

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation PKA_Activation PKA Activation cAMP->PKA_Activation MAPK_Pathway MAPK Pathway PKC_Activation->MAPK_Pathway

Caption: Substance P Signaling Pathway through the NK1 Receptor.

G start Start: Lyophilized Peptide add_water Add Sterile Water Vortex start->add_water dissolved_water Dissolved? add_water->dissolved_water add_acid Add 10% Acetic Acid Vortex dissolved_water->add_acid No end_stock Peptide Stock Solution dissolved_water->end_stock Yes dissolved_acid Dissolved? add_acid->dissolved_acid add_dmso Add DMSO Vortex/Sonicate dissolved_acid->add_dmso No dissolved_acid->end_stock Yes dissolved_dmso Dissolved? add_dmso->dissolved_dmso dissolved_dmso->end_stock Yes troubleshoot Troubleshoot: Consider alternative solvent or lower concentration dissolved_dmso->troubleshoot No dilute Slowly add to Aqueous Buffer with Stirring end_stock->dilute final_solution Final Experimental Solution dilute->final_solution

Caption: Experimental Workflow for Solubilizing this compound.

G cluster_polar Polar Environment cluster_nonpolar Non-Polar Environment cluster_mixed Mixed Polarity Polar Solute Polar Solute Polar Solvent Polar Solvent Polar Solute->Polar Solvent Soluble Non-Polar Solute Non-Polar Solute Non-Polar Solvent Non-Polar Solvent Non-Polar Solute->Non-Polar Solvent Soluble Polar Solute 2 Polar Solute Non-Polar Solvent 2 Non-Polar Solvent Polar Solute 2->Non-Polar Solvent 2 Insoluble

Caption: The Principle of "Like Dissolves Like".

References

Technical Support Center: Optimizing (D-Trp2,7,9)-substance P Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing (D-Trp2,7,9)-substance P, a substance P analog, in animal studies. It covers frequently asked questions, troubleshooting advice, and experimental protocols to facilitate effective dosage optimization and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[1][2] It primarily functions as a competitive antagonist at neurokinin-1 (NK1) receptors, blocking the binding of endogenous Substance P.[3] This action allows researchers to investigate the role of the SP-NK1 signaling pathway in various conditions.[1] However, it's important to note that in some tissues and concentrations, it may also exhibit partial agonist or non-specific effects, such as histamine release or neurotoxicity.[4][5][6][7][8]

Q2: How do I choose a starting dose for my animal model?

Choosing an appropriate starting dose depends on the animal species, the route of administration, and the specific research question. A thorough literature review is crucial. The tables below summarize dosages used in previously published studies. It is recommended to start with a dose at the lower end of the reported effective range and perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q3: What is the best way to dissolve and administer this compound?

This compound is a peptide and its solubility can be limited. For in vivo studies, it is often dissolved in sterile saline or an appropriate buffer. It is critical to ensure complete dissolution before administration. The route of administration will significantly impact the required dosage and the observed effects. Common routes include intrathecal (i.t.), intravenous (i.v.), and intraperitoneal (i.p.) injections.

Q4: What are the potential side effects or off-target effects I should be aware of?

At certain doses, this compound and similar analogs have been associated with motor impairments, especially following intrathecal administration.[9] Some studies have also reported histamine release, which can lead to localized inflammation or smooth muscle contraction, and potential neurotoxic effects at higher concentrations.[5][7][8] Therefore, including appropriate control groups to monitor for these effects is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Insufficient Dosage: The dose may be too low to effectively antagonize the NK1 receptors in your model.- Poor Bioavailability: The compound may not be reaching the target tissue at a high enough concentration.- Degradation: The peptide may be degrading in solution or after administration.- Perform a dose-response study to identify the optimal concentration.- Consider a different route of administration (e.g., direct injection into the target area).- Prepare fresh solutions for each experiment and handle them according to the manufacturer's instructions.
Inconsistent Results - Variable Drug Administration: Inconsistent injection volumes or techniques can lead to variability.- Animal-to-Animal Variability: Biological differences between animals can affect their response.- Solution Instability: The compound may not be stable in the chosen vehicle over time.- Ensure all personnel are trained in consistent administration techniques.- Increase the number of animals per group to account for biological variability.- Prepare fresh solutions daily and store them properly.
Observed Motor Impairment - High Intrathecal Dose: Intrathecal administration of high doses has been linked to motor deficits.[9]- Neurotoxicity: The compound may be exerting neurotoxic effects.- Reduce the intrathecal dose and carefully observe for any motor side effects.- Include a control group that receives only the vehicle to assess baseline motor function.- Consider alternative, more specific NK1 receptor antagonists if motor effects persist.
Unexpected Agonist Effects - Partial Agonism: In some tissues, this analog can act as a partial agonist.[4][6]- Histamine Release: The compound can induce histamine release, causing effects like smooth muscle contraction.[5]- Carefully characterize the response in your specific tissue or model.- If histamine release is suspected, consider pre-treating with an antihistamine as a control experiment.

Quantitative Data Summary

Table 1: Reported Dosages of this compound Analogs in Animal Studies
Animal Model Route of Administration Dosage Range Observed Effect/Application Reference
RatIntrathecal (i.t.)0.5 - 2.5 nmolInvestigating nociceptive thresholds (Note: motor impairment was observed)[9]
RabbitTopical (eye)10 - 100 µgStudy of effects on the sphincter pupillae muscle, blood-aqueous barrier, and intraocular pressure[6]
Guinea PigIn vitro (taenia coli)Not specifiedCompetitive antagonism of Substance P-induced contraction[3][5]

Experimental Protocols & Methodologies

Protocol 1: Intrathecal Administration in Rats for Nociception Studies

This protocol is a general guideline based on published research and should be adapted to specific experimental needs and institutional guidelines.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a chronic intrathecal catheter is implanted, with the tip positioned at the lumbar spinal level. Animals are allowed to recover for several days post-surgery.

  • Drug Preparation: On the day of the experiment, this compound is dissolved in sterile, preservative-free saline to the desired concentration (e.g., to deliver 0.5-2.5 nmol in a 10 µl volume).

  • Administration: A 10 µl volume of the prepared solution (or vehicle control) is injected through the catheter, followed by a 10 µl flush of sterile saline to ensure complete delivery to the spinal cord.

  • Behavioral Testing: Nociceptive thresholds are assessed at baseline and at various time points post-injection. Common tests include the tail-flick test for thermal nociception and the von Frey filament test for mechanical allodynia.

  • Monitoring: Animals should be closely monitored for any signs of motor impairment or distress throughout the experiment. A motor function assessment should be performed alongside nociceptive testing.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound as an antagonist at the NK1 receptor.

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space NK1R NK1 Receptor PLC Phospholipase C (PLC) NK1R->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Signaling Ca_PKC->Neuronal_Excitation SP Substance P SP->NK1R Binds & Activates Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Binds & Blocks

Caption: this compound competitively blocks the NK1 receptor.

Experimental Workflow Diagram

This diagram outlines a typical workflow for an in vivo study using this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Hypothesis Formulation B Literature Review & Dose Selection A->B C Animal Model Preparation B->C D Drug & Vehicle Preparation C->D E Baseline Measurements D->E F Drug/Vehicle Administration E->F G Post-Administration Measurements F->G H Data Collection G->H I Statistical Analysis H->I J Interpretation of Results I->J K Conclusion J->K

Caption: A standard workflow for in vivo animal studies.

Troubleshooting Logic Diagram

This decision tree can help troubleshoot experiments where the expected antagonist effect is not observed.

Troubleshooting_Tree Start No Antagonist Effect Observed Q1 Was a dose-response curve generated? Start->Q1 A1_No Action: Perform dose- response study to find optimal concentration. Q1->A1_No No A1_Yes Is the chosen vehicle appropriate for solubility? Q1->A1_Yes Yes A2_No Action: Test alternative vehicles (e.g., with DMSO). Verify solubility. A1_Yes->A2_No No A2_Yes Is the route of administration optimal for reaching the target? A1_Yes->A2_Yes Yes A3_No Action: Consider more direct administration routes (e.g., intracerebroventricular). A2_Yes->A3_No No A3_Yes Consider possibility of partial agonism or non-specific effects in your model. A2_Yes->A3_Yes Yes

Caption: A decision tree for troubleshooting lack of efficacy.

References

Why is (D-Trp2,7,9)-substance P showing agonist activity?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide addresses why certain D-amino acid-substituted Substance P (SP) analogs, such as those with D-Tryptophan (D-Trp) substitutions, can exhibit agonist activity. While many such analogs are designed as antagonists, their pharmacological profile can be complex.

Frequently Asked Questions (FAQs)

Q1: Why is my (D-Trp)-substituted Substance P analog showing agonist activity?

A1: While many D-Trp substituted SP analogs are known antagonists, some can act as partial or even full agonists.[1] The reason for this dual activity lies in the complex structure-activity relationship of these peptides and their interaction with tachykinin receptors (NK1, NK2, NK3).[2]

Here are the key factors that can contribute to agonist activity:

  • Receptor Subtype Specificity: The effect of a D-Trp substitution can vary significantly between NK1, NK2, and NK3 receptors. An analog that is an antagonist at the NK1 receptor might show agonist activity at NK2 or NK3 receptors.

  • Conformational Changes: The substitution of an L-amino acid with its D-isomer alters the peptide's three-dimensional structure. This new conformation might still allow the analog to bind to the receptor and induce a conformational change that triggers downstream signaling, characteristic of an agonist.

  • Partial Agonism: Some analogs act as partial agonists, meaning they bind to and activate the receptor but produce a submaximal response compared to the endogenous ligand, Substance P.[1] For example, the SP analogs [D-Pro2, D-Phe7, D-Trp9]-SP and [D-Trp7,9]-SP have been shown to contract rat colon muscularis mucosae, demonstrating partial agonist activity.[1]

  • Tissue-Specific Responses: The cellular environment, including receptor density and the presence of specific G-proteins, can influence whether an analog behaves as an agonist or antagonist in a particular tissue.[3]

  • Indirect Effects: Some SP analogs can induce physiological responses indirectly, for instance, by causing histamine release, which then produces an effect that can be mistaken for direct receptor agonism.[4][5]

Q2: I am specifically using (D-Trp2,7,9)-substance P. Why is it an agonist?

A2: The specific analog you mentioned, with D-Trp substitutions at positions 2, 7, and 9, is less common in the literature than other variants. However, a closely related analog, (D-Pro2, D-Trp7,9)-SP , has been studied more extensively and provides valuable insights. This analog has been shown to act as an SP agonist in various tissues, including the rabbit eye, where it causes miosis (pupil constriction) and a breakdown of the blood-aqueous barrier, similar to Substance P itself.[3] It's plausible that the D-Trp substitution at position 2 in your compound, instead of D-Pro, still results in a peptide conformation that favors receptor activation.

Q3: What are the key structural features that determine agonist vs. antagonist activity in Substance P analogs?

A3: The C-terminal sequence of Substance P (Phe-X-Gly-Leu-Met-NH2) is crucial for its biological activity.[2] Modifications in this region, as well as in the N-terminal portion, can shift the pharmacological profile.

  • Agonists generally mimic the conformation of the C-terminal end of Substance P, allowing them to bind and activate the receptor.

  • Antagonists often have bulky, aromatic D-amino acid substitutions (like D-Trp) in the C-terminal region (positions 7, 9, 10).[6] These substitutions can allow the molecule to bind to the receptor but prevent the conformational change necessary for activation, thus blocking the action of the native agonist.

The transition between agonist, partial agonist, and antagonist can be a fine line, often determined by subtle changes in the peptide's structure.

Q4: How can I experimentally confirm the agonist activity of my Substance P analog?

A4: You can use a variety of in vitro functional assays to characterize the activity of your compound. A common and reliable method is a calcium mobilization assay in cells expressing the target tachykinin receptor (e.g., HEK293 cells transfected with the human NK1 receptor).[7][8] Agonist binding to the NK1 receptor, which is Gq-protein coupled, leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.[9][10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Agonist Activity The analog is a partial agonist or is acting on a different receptor subtype than expected. The observed effect could be indirect (e.g., histamine release).1. Perform a full dose-response curve to determine the maximal efficacy (Emax) compared to Substance P. A lower Emax indicates partial agonism. 2. Test the analog in cell lines expressing single tachykinin receptor subtypes (NK1, NK2, NK3) to check for selectivity. 3. Use specific antagonists for other potential targets (e.g., histamine H1 receptor antagonists like mepyramine) to rule out indirect effects.[4][5]
High Variability in Results Cell line instability, passage number variation, or inconsistent assay conditions.1. Use a stable cell line with consistent receptor expression. 2. Keep cell passage number within a narrow, validated range. 3. Standardize all assay parameters (cell density, incubation times, temperature, buffer composition).
Difficulty Reproducing Published Data Differences in experimental systems (e.g., species, tissue preparation, cell line) or subtle variations in protocol.1. Carefully review the methodology of the original publication. 2. Use the same cell line, receptor construct, and assay conditions if possible. 3. Be aware that tachykinin receptor pharmacology can differ between species.[2]

Data Presentation: Pharmacological Profile of Selected SP Analogs

The following table summarizes the activity of various D-amino acid-substituted Substance P analogs. Note that the activity can be highly dependent on the experimental model.

CompoundSubstitution(s)Primary Receptor TargetObserved ActivityReference Tissue/Assay
Substance P (Endogenous Ligand)NK1Full AgonistMultiple
[D-Pro2, D-Trp7,9]-SP Pro(2) -> D-Pro; Trp(7,9) -> D-TrpNK1Agonist / Partial Agonist / AntagonistRabbit Eye (Agonist)[3], Guinea-pig Taenia Coli (Antagonist with some agonist action via histamine release)[4][5]
[D-Trp7,9]-SP Trp(7,9) -> D-TrpNK1Partial AgonistRat Colon[1]
[D-Pro4, D-Trp7,9,10]-SP(4-11) Pro(4) -> D-Pro; Trp(7,9,10) -> D-TrpNK1Competitive AntagonistGuinea Pig Pancreatic Acini[6]

Experimental Protocols

Key Experiment: Calcium Mobilization Assay for NK1 Receptor Agonism

This protocol describes how to measure the increase in intracellular calcium in response to agonist stimulation of the NK1 receptor expressed in HEK293 cells.[7][8][12][13]

1. Materials:

  • HEK293 cell line stably expressing the human NK1 receptor.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with an appropriate solvent (e.g., DMSO) and probenecid.[7]

  • Test Compounds: this compound and Substance P (as a positive control).

  • 96-well, black, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FlexStation® or FLIPR®).

2. Cell Preparation:

  • Seed the NK1-HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[8]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in Assay Buffer.

  • Aspirate the cell culture medium from the wells.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate for 60 minutes at 37°C.

4. Compound Preparation and Assay:

  • Prepare serial dilutions of your test compound and the Substance P positive control in Assay Buffer at 2x the final desired concentration.

  • Place the cell plate in the fluorescence microplate reader.

  • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

  • Establish a baseline fluorescence reading for approximately 15-20 seconds.

  • The instrument will then automatically add 100 µL of the 2x compound solutions to the corresponding wells.

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot the ΔF against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Visualizations: Diagrams and Workflows

NK1_Signaling_Pathway SP Substance P or Agonist Analog NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses (e.g., MAPK activation, Neurotransmission) Ca->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of the Gq-coupled NK1 receptor upon agonist binding.

Experimental_Workflow start Start: Characterize SP Analog cells 1. Seed NK1-expressing cells in 96-well plate start->cells dye 2. Load cells with Calcium-sensitive dye cells->dye plate_reader 3. Place plate in fluorescence reader dye->plate_reader readout 4. Add SP Analog and measure fluorescence change plate_reader->readout analysis 5. Data Analysis: Calculate EC50 and Emax readout->analysis conclusion Conclusion: Determine Agonist/Partial Agonist/Antagonist Profile analysis->conclusion

Caption: Experimental workflow for determining agonist activity using a calcium mobilization assay.

References

Non-specific binding of (D-Trp2,7,9)-substance P in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the non-specific binding of (D-Trp2,7,9)-substance P in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Substance P?

This compound is a synthetic analog of Substance P where the L-tryptophan residues at positions 2, 7, and 9 have been replaced with their D-isomers. This modification is introduced to alter the peptide's biological activity and stability. While native Substance P is a neurotransmitter involved in pain and inflammation, this compound exhibits a more complex pharmacological profile, acting as both a partial agonist and antagonist at neurokinin (NK) receptors depending on the tissue and experimental conditions.[1]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding (NSB) refers to the binding of a ligand, in this case this compound, to sites other than its intended receptor target, such as other proteins, lipids, or assay materials like plasticware and filters.[2] High NSB can be a significant issue as it increases background noise, thereby reducing the assay window and making it difficult to accurately quantify the specific binding to the target receptor.[2] Peptides with hydrophobic residues, such as tryptophan, can be more prone to non-specific interactions. The introduction of D-amino acids can also alter the peptide's conformation and hydrophobicity, potentially influencing its non-specific binding characteristics.

Q3: How does this compound interact with its receptors?

This compound, like native Substance P, primarily interacts with neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs).[1] Substance P and its analogs bind to a pocket within the transmembrane domains of the NK-1 receptor.[3] This binding event activates intracellular signaling cascades, often involving Gq and Gs proteins, leading to the production of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[3]

Quantitative Data Summary

The following table summarizes the known binding affinities and physicochemical properties of this compound.

ParameterValueReference
Binding Affinity (Ki)
NK-1 Receptor1 µM[1]
NK-2 Receptor1.3 µM[1]
NK-3 Receptor~9 µM[1]
Physicochemical Properties
Molecular FormulaC80H109N21O13S[4]
Molecular Weight1604.96 g/mol [4]
FormLyophilized powder[4]
Purity>95%[4]

Signaling Pathway and Experimental Workflow Diagrams

Substance P Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Gq Gq Protein NK1R->Gq Gs Gs Protein NK1R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP PIP2 PIP2 PIP2->PLC Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Cellular Response Cellular Response PKC->Cellular Response Ca2+->Cellular Response PKA->Cellular Response

Caption: Substance P signaling via the NK-1 receptor.

Radioligand Binding Assay Workflow

Prepare Reagents Prepare Radioligand, Unlabeled Ligand, and Membranes Incubate Total Incubate Membranes with Radioligand Prepare Reagents->Incubate Total Incubate NSB Incubate Membranes with Radioligand and Excess Unlabeled Ligand Prepare Reagents->Incubate NSB Separate Separate Bound and Free Ligand (Filtration) Incubate Total->Separate Incubate NSB->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate Specific Binding (Total - NSB) Quantify->Analyze

Caption: Workflow for a radioligand binding assay.

Troubleshooting Guide

Issue: High Non-Specific Binding (NSB)

High non-specific binding can obscure your specific signal. Here are some common causes and solutions:

Potential CauseRecommended Solution(s)
Suboptimal Buffer Conditions Optimize pH: The charge of the peptide and interacting surfaces is pH-dependent. Empirically test a range of pH values around the physiological pH (e.g., 7.0-8.0) to find the optimal condition that minimizes NSB.[5] Increase Ionic Strength: Adding salts like NaCl (e.g., 50-150 mM) can reduce electrostatic interactions that contribute to non-specific binding.[2]
Hydrophobic Interactions Add a Non-ionic Surfactant: Low concentrations of surfactants like Tween-20 or Triton X-100 (typically 0.01-0.1%) can disrupt hydrophobic interactions between the peptide and plasticware or other surfaces.[5]
Insufficient Blocking Use a Blocking Agent: Bovine Serum Albumin (BSA) is commonly used to coat surfaces and reduce non-specific interactions. A starting concentration of 0.1% to 1% (w/v) in your assay buffer is recommended.[6]
Inadequate Washing Optimize Wash Steps: In filtration assays, increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound ligand. Ensure the wash is rapid to minimize dissociation of specifically bound ligand.[2]
Ligand Properties Consider a Different Ligand: If NSB remains high despite optimization, consider using a more hydrophilic analog if available for your specific application.

Troubleshooting Flowchart

Start Start High NSB High Non-Specific Binding Observed? Start->High NSB Optimize Buffer Optimize Buffer pH and Ionic Strength High NSB->Optimize Buffer Yes Problem Solved Problem Solved High NSB->Problem Solved No Add BSA Add BSA to Assay Buffer (0.1-1%) Optimize Buffer->Add BSA Add Surfactant Add Tween-20 (0.01-0.1%) Add BSA->Add Surfactant Optimize Wash Increase Wash Volume and/or Number of Washes Add Surfactant->Optimize Wash Optimize Wash->Problem Solved NSB Reduced Consult Literature Consult Literature for Alternative Ligands Optimize Wash->Consult Literature NSB Still High

Caption: Troubleshooting high non-specific binding.

Experimental Protocols

Protocol: Characterization of Non-Specific Binding in a Radioligand Assay

This protocol outlines a method to determine the level of non-specific binding of a radiolabeled version of this compound.

Materials:

  • Radiolabeled this compound (e.g., [3H] or [125I]-labeled)

  • Unlabeled this compound

  • Cell membranes expressing the target neurokinin receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash Buffer (ice-cold Assay Buffer)

  • Blocking agent (e.g., BSA)

  • Non-ionic surfactant (e.g., Tween-20)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the neurokinin receptor of interest according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a single concentration of radiolabeled this compound (typically at or below its Kd), and the membrane preparation.

    • Non-Specific Binding: Add assay buffer, the same concentration of radiolabeled this compound, a high concentration of unlabeled this compound (typically 100-1000 fold higher than the radioligand concentration), and the membrane preparation.

  • Incubation: Incubate the reactions at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This should be determined empirically in preliminary experiments.

  • Separation: Rapidly filter the contents of each well or tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each condition.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Express non-specific binding as a percentage of total binding: (%NSB) = (Non-Specific Binding (CPM) / Total Binding (CPM)) * 100.

Optimization:

  • To minimize non-specific binding, systematically vary the concentrations of BSA (0.1-1%) and Tween-20 (0.01-0.1%) in the assay buffer.

  • Test different pH values and salt concentrations in the assay buffer.

  • Vary the incubation time and temperature to find conditions that maximize specific binding while minimizing non-specific binding.

References

Troubleshooting lack of antagonist effect with (D-Trp2,7,9)-substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (D-Trp2,7,9)-substance P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Substance P (SP), an undecapeptide neuropeptide involved in pain transmission, inflammation, and other physiological processes.[1] It is designed to act as an antagonist at tachykinin receptors, particularly the neurokinin-1 (NK1) receptor, to which Substance P binds.[2][3][4] By competitively blocking the NK1 receptor, this compound is intended to inhibit the downstream signaling cascades initiated by Substance P.[4][5]

Q2: What are the expected outcomes of using this compound in an experiment?

Ideally, pretreatment with this compound should attenuate or block the physiological responses induced by Substance P. These responses can include smooth muscle contraction, vasodilation, neuronal excitation, and inflammatory cell activation.[4][6][7]

Q3: At which tachykinin receptors does this compound exhibit activity?

This compound has been shown to interact with multiple neurokinin receptor subtypes. Its highest affinity is for the NK-1 receptor, followed by the NK-2 receptor, and it has a significantly lower affinity for the NK-3 receptor.[8]

Troubleshooting Guide: Lack of Antagonist Effect

Q4: We are not observing any antagonist effect with this compound in our assay. What could be the potential reasons?

Several factors could contribute to a lack of antagonist effect. Below is a step-by-step guide to troubleshoot this issue.

1. Verify Compound Integrity and Concentration:

  • Purity and Storage: Ensure the peptide's purity is high (>95%) and that it has been stored correctly at -20°C in a lyophilized form to prevent degradation.[8][9]

  • Solubility and Working Concentration: Confirm that the peptide is fully dissolved in the appropriate solvent and that the final working concentration is sufficient to compete with Substance P. The effective concentration can be system-dependent.

2. Re-evaluate Experimental Conditions:

  • Incubation Time: Ensure the pre-incubation time with the antagonist is sufficient to allow for receptor binding before the addition of Substance P.

  • Agonist Concentration: The concentration of Substance P used should be appropriate. High concentrations of the agonist can overcome competitive antagonism. Consider performing a dose-response curve for Substance P in the presence and absence of the antagonist.

  • Tissue/Cell Specificity: The effects of this compound can be tissue-dependent.[10] In some systems, it may exhibit partial agonist activity instead of pure antagonism.[8][11]

3. Consider the Intrinsic Properties of this compound:

  • Partial Agonism: In some experimental models, such as the rat colon muscularis mucosae, this compound has been observed to act as a partial agonist, causing a response that is about 30% of the maximum response to Substance P.[8][11] This intrinsic activity might mask its antagonist effects.

  • Histamine Release: This analog has been reported to cause histamine release in some preparations, such as the guinea-pig taenia coli.[4][5][12] This can lead to physiological effects (e.g., smooth muscle contraction) that are independent of NK1 receptor activation and might be misinterpreted as a lack of antagonist efficacy.[4][5] Consider using an H1 receptor antagonist (e.g., mepyramine) to block these effects.[4][5]

4. Review the Biological System:

  • Species Differences: The pharmacology of tachykinin receptors can vary between species. The efficacy of an antagonist in one species does not guarantee the same effect in another.

  • Receptor Expression Levels: The density of NK1 receptors in your tissue or cell line can influence the observed effect. Low receptor expression may require higher antagonist concentrations.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
pA2 6.1Guinea-pig isolated taenia coli[4][5]
Ki (NK-1 Receptor) 1 µMNot specified[8]
Ki (NK-2 Receptor) 1.3 µMNot specified[8]
Ki (NK-3 Receptor) ~9 µMNot specified[8]

Experimental Protocols

1. In Vitro Smooth Muscle Contraction Assay (Guinea-Pig Taenia Coli)

  • Objective: To assess the antagonist effect of this compound on Substance P-induced smooth muscle contraction.

  • Methodology:

    • Isolate the taenia coli from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes.

    • Record isometric contractions using a force transducer.

    • To test for non-specific effects, pre-treat some tissues with an H1 antagonist like mepyramine.[4]

    • Pre-incubate the tissue with varying concentrations of this compound for a defined period (e.g., 10-20 minutes).

    • Add Substance P in a cumulative or single-dose manner to elicit a contractile response.

    • Compare the dose-response curve of Substance P in the presence and absence of the antagonist to determine a shift, indicative of competitive antagonism.[7]

2. In Vitro Cell-Based Functional Assay (e.g., Calcium Imaging)

  • Objective: To measure the inhibition of Substance P-induced intracellular calcium mobilization by this compound.

  • Methodology:

    • Culture cells expressing the NK1 receptor (e.g., CHO-NK1 or U373 MG astrocytoma cells) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Wash the cells and maintain them in a suitable buffer.

    • Obtain a baseline fluorescence reading using a fluorescence microscope or plate reader.

    • Pre-incubate the cells with this compound for 5-10 minutes.

    • Stimulate the cells with Substance P and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.

    • Compare the response in antagonist-treated cells to control cells.

Visualizations

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist (D-Trp2,7,9)-SP Antagonist->NK1R Competitively Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (e.g., Contraction, Neuronal Excitation) PKC->Response Leads to

Caption: Substance P Signaling Pathway and Antagonist Action.

Troubleshooting_Workflow Start No Antagonist Effect Observed Check_Compound Step 1: Verify Compound - Purity > 95%? - Correct Storage (-20°C)? - Fully Solubilized? Start->Check_Compound Check_Protocol Step 2: Review Protocol - Adequate Pre-incubation Time? - Optimal Agonist Concentration? Check_Compound->Check_Protocol Compound OK Consider_Properties Step 3: Consider Intrinsic Properties - Could it be Partial Agonism? - Is Histamine Release a factor? Check_Protocol->Consider_Properties Protocol OK Test_Histamine Perform experiment with H1 antagonist (e.g., mepyramine) Consider_Properties->Test_Histamine Histamine release suspected Analyze_System Step 4: Analyze Biological System - Species-specific differences? - Adequate NK1 Receptor Expression? Consider_Properties->Analyze_System Partial agonism suspected Test_Histamine->Analyze_System Effect still absent Resolution Potential Resolution Analyze_System->Resolution

Caption: Troubleshooting Workflow for Lack of Antagonist Effect.

References

Off-target effects of (D-Trp2,7,9)-substance P to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (D-Trp2,7,9)-substance P. The information addresses potential off-target effects and other experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Is this compound a pure antagonist for the Substance P (NK1) receptor?

A1: No, this compound is not a pure antagonist. While it is often used for its antagonistic properties at the neurokinin-1 (NK1) receptor, it can also act as a partial agonist.[1][2] In some experimental systems, such as the rat colon muscularis mucosae, it has been shown to elicit a contractile response, albeit with a lower maximum effect compared to Substance P (SP).[1] This partial agonism should be considered when interpreting experimental results, as the compound may not produce a complete blockade of NK1 receptor signaling.

Q2: My tissue preparation is showing a contractile response to this compound, which I am using as an antagonist. What could be the cause?

A2: The contractile response you are observing is likely due to a significant off-target effect of this compound: the release of histamine.[3][4][5] Studies on guinea-pig taenia coli have demonstrated that the smooth muscle contractions induced by this analogue can be prevented by blockade of histamine H1-receptors with antagonists like mepyramine.[3][5] Therefore, it is crucial to consider that the observed effects may be independent of NK1 receptor antagonism.

Q3: Are there other significant off-target effects to consider when using this compound in vivo?

A3: Yes. When administered intrathecally in rats, this compound has been observed to cause profound and long-lasting motor impairment.[6] These behavioral effects are thought to be a direct spinal action of the drug rather than a consequence of antagonizing spinal SP systems.[6] This is a critical consideration for in vivo studies, as it can confound the interpretation of results, particularly in behavioral assays related to nociception.

Q4: Does this compound interact with other tachykinin receptors, such as NK2 or NK3?

A4: Current evidence suggests that the primary actions of this compound, both as an antagonist and a partial agonist, are at the NK1 receptor, the same receptor as Substance P.[1] Studies have shown that its effects are not significantly altered by antagonists for other receptors like serotonin or angiotensin, but are blocked by a specific SP antagonist.[1]

Q5: What is the potency of this compound as an NK1 receptor antagonist?

A5: The potency of this compound has been quantified in specific experimental systems. For example, in the guinea-pig isolated taenia coli, it has been shown to be a competitive antagonist of SP-induced contractions with a pA2 value of 6.1.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected smooth muscle contraction or inflammatory response. Histamine release mediated by this compound.[3][4]Pre-treat the preparation with a histamine H1 receptor antagonist (e.g., mepyramine) to block this off-target effect.[3][5]
Partial or incomplete antagonism of Substance P-induced effects. This compound is acting as a partial agonist at the NK1 receptor.[1][2]Consider using a different, more specific NK1 receptor antagonist. Perform dose-response curves to characterize the nature of the interaction.
Anomalous behavioral effects in in vivo studies, such as motor deficits. Direct spinal actions of the compound, unrelated to NK1 receptor antagonism.[6]Carefully design control experiments to distinguish between specific antagonist effects and non-specific behavioral impairments. Consider alternative routes of administration or lower doses if possible.
Variability in experimental results. Differential metabolism of the tachykinin analogue in the tissue preparation.[1]Ensure consistent experimental conditions and consider the potential for enzymatic degradation of the peptide.

Quantitative Data Summary

Parameter Value Experimental System Reference
pA26.1Guinea-pig isolated taenia coli (antagonism of SP-induced contraction)[3]
Maximum Response (as partial agonist)~30% of Substance P maximumRat colon muscularis mucosae[1]
EC50 of Substance P (for comparison)2.0 ± 1.6 x 10⁻⁹ MCat isolated middle cerebral arteries (relaxation)[7]

Experimental Protocols

Protocol 1: Assessing Off-Target Histamine Release in an Isolated Tissue Bath

  • Tissue Preparation: Isolate a section of guinea-pig taenia coli and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes, with washes every 15 minutes.

  • Control Response: Obtain a cumulative concentration-response curve for this compound to establish its contractile effect.

  • Histamine Receptor Blockade: Introduce a histamine H1 receptor antagonist, such as mepyramine (e.g., 1 µM), into the organ bath and allow it to incubate for 20-30 minutes.

  • Test Response: In the presence of the H1 antagonist, repeat the cumulative concentration-response curve for this compound.

  • Analysis: Compare the contractile responses before and after the addition of the H1 antagonist. A significant reduction or abolition of the response indicates that the effect is mediated by histamine release.[3][5]

Protocol 2: Characterizing Competitive Antagonism using a Schild Plot

  • Tissue Preparation: Prepare an isolated tissue known to respond to Substance P (e.g., guinea-pig taenia coli) as described in Protocol 1.

  • Control Substance P Curve: Generate a cumulative concentration-response curve for Substance P.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for 20-30 minutes.

  • Shifted Substance P Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P. A rightward shift in the curve is expected for a competitive antagonist.

  • Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Schild Analysis: Calculate the dose ratio for each antagonist concentration. Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[3]

Visualizations

cluster_0 On-Target Pathway (NK1 Receptor) SP Substance P NK1R NK1 Receptor SP->NK1R Agonist DTrp (D-Trp2,7,9)-SP DTrp->NK1R Antagonist / Partial Agonist Gq Gq/11 NK1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Contraction, Neuronal Excitation) Ca_PKC->Response

Caption: On-target signaling of this compound at the NK1 receptor.

cluster_1 Off-Target Pathway (Histamine Release) DTrp (D-Trp2,7,9)-SP MastCell Mast Cell DTrp->MastCell Induces Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Histamine->H1R SmoothMuscle Smooth Muscle Cell H1R->SmoothMuscle Contraction Contraction SmoothMuscle->Contraction

Caption: Off-target effect of this compound via histamine release.

cluster_2 Experimental Workflow for Off-Target Effect Assessment Start Start: Observe Unexpected Effect Hypothesis Hypothesize Off-Target Mechanism (e.g., Histamine Release) Start->Hypothesis Experiment Design Control Experiment (e.g., Pre-treat with H1 Antagonist) Hypothesis->Experiment Data Collect and Analyze Data Experiment->Data Conclusion Conclusion on Off-Target Effect Data->Conclusion

Caption: Logical workflow for investigating potential off-target effects.

References

How to control for histamine release by (D-Trp2,7,9)-substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Trp2,7,9)-substance P. The focus is on understanding and controlling for its inherent histamine-releasing properties.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a response to this compound alone, even though it's supposed to be a substance P antagonist. Is this expected?

A1: Yes, this is a known characteristic of this compound. While it acts as a competitive antagonist at neurokinin-1 (NK1) receptors, it also possesses intrinsic agonist activity, causing histamine release from mast cells.[1] This can lead to physiological responses independent of NK1 receptor blockade.

Q2: How can I confirm that the unexpected effects of this compound in my experiment are due to histamine release?

A2: You can co-incubate your cells or tissues with a histamine H1 receptor antagonist, such as mepyramine. If the response to this compound is blocked or significantly reduced in the presence of the H1 antagonist, it strongly suggests that the effect is mediated by histamine.[2]

Q3: What is the mechanism of histamine release by this compound?

A3: this compound, much like substance P, is thought to induce histamine release from mast cells by activating the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4][5] This activation leads to mast cell degranulation and the release of histamine and other inflammatory mediators.[6]

Q4: Are there alternative substance P antagonists that do not cause histamine release?

A4: Yes, other substance P antagonists have been developed with reduced or negligible histamine-releasing properties. For example, [D-Arg1, D-Trp7,9, Leu11]-substance P (Spantide) has been shown to have high antagonistic potency with a weaker histamine-releasing effect compared to other analogs.[1] Researching and selecting an antagonist with a more favorable side-effect profile for your specific experimental needs is recommended.

Q5: What are the typical concentrations of this compound that induce histamine release?

A5: The concentration-response relationship can vary depending on the cell type and experimental conditions. However, substance P and its analogs typically induce histamine release in the micromolar range.[7][8] It is crucial to perform a dose-response curve in your specific system to determine the effective concentrations.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results when using this compound as an antagonist.

  • Possible Cause: Uncontrolled histamine release is confounding the expected antagonist effect.

  • Troubleshooting Steps:

    • Include a histamine receptor antagonist control: In a parallel experiment, pre-treat your cells or tissue with a histamine H1 receptor antagonist (e.g., mepyramine) before adding this compound. This will help to isolate the NK1 receptor antagonist effects.

    • Perform a histamine release assay: Directly measure the amount of histamine released by your cells in response to the concentrations of this compound you are using. This will quantify the extent of the off-target effect.

    • Optimize the concentration: Use the lowest effective concentration of this compound that still provides NK1 receptor antagonism to minimize histamine release.

Problem 2: High background signal or spontaneous histamine release in my in vitro assay.

  • Possible Cause: Cell health and handling can significantly impact mast cell stability and spontaneous degranulation.

  • Troubleshooting Steps:

    • Gentle cell handling: Avoid vigorous pipetting or centrifugation of mast cells, as they are sensitive to mechanical stress.

    • Optimal buffer conditions: Ensure your experimental buffer contains appropriate concentrations of calcium and magnesium, as these ions can influence mast cell degranulation.[9]

    • Check for contamination: Mycoplasma or other contaminants can activate mast cells and lead to high background histamine release.

    • Include a "buffer alone" control: This will help you determine the baseline level of spontaneous release in your assay.

Data Presentation

Table 1: Potency of Substance P in Inducing Histamine and Mast Cell Degranulation

Cell TypeAssayEC50 of Substance P (µM)Reference
LAD2 human mast cellsCa2+ mobilization1.8[3]
LAD2 human mast cellsβ-hexosaminidase release5.9[3]

Experimental Protocols

Protocol 1: In Vitro Histamine Release Assay

This protocol is designed to measure histamine release from mast cells in culture.

Materials:

  • Mast cell line (e.g., LAD2) or primary mast cells

  • Tyrode's buffer (or another suitable physiological buffer)

  • This compound

  • Substance P (as a positive control)

  • Compound 48/80 (as a positive control)

  • Histamine H1 receptor antagonist (e.g., mepyramine)

  • Histamine ELISA kit

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Culture mast cells according to standard protocols.

    • On the day of the experiment, gently wash the cells with Tyrode's buffer and resuspend them to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Experimental Setup:

    • Plate the cells in a 96-well plate.

    • Prepare serial dilutions of this compound, substance P, and compound 48/80.

    • For the control group, add buffer alone (spontaneous release).

    • For the total histamine release group, lyse the cells with a suitable agent (e.g., Triton X-100).

    • For the histamine blockade group, pre-incubate the cells with mepyramine for 15-30 minutes before adding this compound.

  • Incubation:

    • Add the test compounds to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the released histamine.

  • Histamine Measurement:

    • Measure the histamine concentration in the supernatants using a histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Protocol 2: Distinguishing Antagonist vs. Histamine Releasing Effects

This protocol uses a functional assay (e.g., smooth muscle contraction) to differentiate the two effects of this compound.

Materials:

  • Isolated tissue preparation sensitive to substance P (e.g., guinea pig ileum)

  • Organ bath setup

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Substance P

  • This compound

  • Mepyramine

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Prepare the isolated tissue and mount it in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2, and maintained at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

  • Substance P Response:

    • Establish a cumulative concentration-response curve for substance P to determine its contractile effect on the tissue.

  • Effect of this compound Alone:

    • After washing out the substance P, add increasing concentrations of this compound to the organ bath and record any contractile response. This measures its direct agonist/histamine-releasing effect.

  • Histamine Blockade:

    • Wash the tissue and pre-incubate with mepyramine for 20-30 minutes.

    • Repeat the addition of increasing concentrations of this compound. A lack of contraction will confirm that the previous effect was due to histamine release.

  • Antagonist Effect:

    • Wash the tissue thoroughly.

    • Pre-incubate the tissue with an effective concentration of this compound (in the continued presence of mepyramine to block histamine effects).

    • Re-establish the concentration-response curve for substance P. A rightward shift in the curve will demonstrate the NK1 antagonist activity of this compound.

Visualizations

cluster_0 Cell Membrane SP This compound MRGPRX2 MRGPRX2 SP->MRGPRX2 Binds G_protein G Protein MRGPRX2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation Histamine Histamine Release Degranulation->Histamine

Caption: Signaling pathway of this compound-induced histamine release via MRGPRX2.

start Start Experiment prep Prepare Mast Cells/ Tissue start->prep split Divide into 3 Groups prep->split group1 Group 1: (D-Trp2,7,9)-SP only split->group1 Test group2 Group 2: Mepyramine + (D-Trp2,7,9)-SP split->group2 Control 1 group3 Group 3: Mepyramine + (D-Trp2,7,9)-SP + Substance P split->group3 Control 2 measure1 Measure Response (e.g., Histamine Release) group1->measure1 measure2 Measure Response group2->measure2 measure3 Measure Substance P Response group3->measure3 analyze Analyze Results measure1->analyze hist_effect Histamine Effect measure1->hist_effect measure2->analyze no_hist_effect Histamine Effect Blocked measure2->no_hist_effect measure3->analyze antagonist_effect Antagonist Effect measure3->antagonist_effect

Caption: Experimental workflow to differentiate antagonist vs. histamine-releasing effects.

References

Validation & Comparative

A Comparative Guide to (D-Trp2,7,9)-Substance P and Other Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substance P antagonist, (D-Trp2,7,9)-substance P, with other notable antagonists targeting the neurokinin-1 (NK1) receptor. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of the substance P signaling system.

Introduction to Substance P and its Antagonists

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation. It exerts its effects primarily through the activation of the G protein-coupled neurokinin-1 (NK1) receptor. The development of antagonists for the NK1 receptor has been a significant area of research for therapeutic interventions in conditions such as chemotherapy-induced nausea and vomiting, pain, and depression.

This compound is a synthetic analog of substance P where specific L-amino acids have been replaced with D-tryptophan residues. This modification confers antagonistic properties at neurokinin receptors. However, its pharmacological profile is complex, exhibiting partial agonist or antagonist activity depending on the tissue and experimental conditions. This guide compares this compound with a selection of other well-characterized peptidic and non-peptidic NK1 receptor antagonists.

Comparative Analysis of Antagonist Potency

The potency of substance P antagonists is typically quantified by their binding affinity (Ki or IC50 values) for the NK1 receptor or by their functional antagonism (pA2 or pKB values) in cellular or tissue-based assays. The following table summarizes the available quantitative data for this compound and other selected antagonists.

AntagonistTypeTarget Receptor(s)Potency (Ki / IC50 / pA2 / pKB)Species/Cell LineReference(s)
This compound PeptideNK1, NK2, NK3Ki: 1 µM (NK1), 1.3 µM (NK2), ~9 µM (NK3)Not Specified[1]
(D-Pro2, D-Trp7,9)-substance P PeptideNK1pA2: 6.1Guinea-pig isolated taenia coli[2]
Aprepitant (MK-869) Non-peptideNK1IC50: 0.1 nMHuman NK1 Receptor[3]
L-733,060 Non-peptideNK1Affinity Estimate: 0.8 nMHuman NK1 receptor-transfected CHO cells[4]
Spantide II PeptideNK1pKB: 7.08Guinea-pig ileum[5]
CP-96,345 Non-peptideNK1IC50: 0.48 nMHuman IM-9 cells[6]
GR-82334 PeptideNK1Causes dose-dependent rightward shift of SP concentration-response curveNeonatal rat isolated spinal cord

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize substance P antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test antagonist for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or IM-9 cells).

  • Radiolabeled substance P analog, e.g., [³H]Substance P or ¹²⁵I-labeled [Lys³]-SP.

  • Unlabeled substance P (for determination of non-specific binding).

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.02% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test antagonist in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled substance P.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of a competitive antagonist.

Materials:

  • An isolated tissue preparation that responds to substance P, such as guinea-pig ileum or taenia coli.

  • Substance P (agonist) at various concentrations.

  • Test antagonist at various fixed concentrations.

  • Physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ bath setup with an isometric force transducer.

Procedure:

  • Mount the isolated tissue in an organ bath containing the physiological salt solution and allow it to equilibrate.

  • Record a cumulative concentration-response curve for substance P by adding increasing concentrations of the agonist to the bath and measuring the tissue contraction.

  • Wash the tissue to restore the baseline.

  • Introduce a fixed concentration of the antagonist into the bath and allow it to incubate with the tissue for a predetermined time.

  • In the presence of the antagonist, record a second cumulative concentration-response curve for substance P.

  • Repeat steps 3-5 with at least two other concentrations of the antagonist.

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • The pA2 value is the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

Signaling Pathways and Visualizations

Substance P binding to the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gq/11 family of G proteins.

Substance P / NK1 Receptor Signaling Pathway

SubstanceP_NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq11 Gαq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Substance P binding to the NK1 receptor activates the Gq/11 pathway.

Experimental Workflow for Antagonist Characterization

Antagonist_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis cluster_output Output Binding_Assay Radioligand Binding Assay Ki_Calc Ki Calculation (Cheng-Prusoff) Binding_Assay->Ki_Calc Functional_Assay Functional Antagonism Assay (e.g., Calcium Mobilization, Organ Bath) pA2_Calc pA2 Calculation (Schild Plot) Functional_Assay->pA2_Calc Affinity Binding Affinity (Ki) Ki_Calc->Affinity Potency Functional Potency (pA2) pA2_Calc->Potency Mechanism Mechanism of Action (Competitive/Non-competitive) pA2_Calc->Mechanism

Caption: Workflow for characterizing the potency and mechanism of substance P antagonists.

Conclusion

This compound is a peptide-based antagonist of neurokinin receptors with micromolar affinity for the NK1 receptor. In comparison, non-peptide antagonists such as Aprepitant, L-733,060, and CP-96,345 exhibit significantly higher affinity, with values in the nanomolar and sub-nanomolar range. The peptidic antagonist Spantide II also shows higher potency than this compound. The choice of antagonist will depend on the specific requirements of the research, including the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting studies involving these important pharmacological tools.

References

A Comparative Guide to the Validation of (D-Trp2,7,9)-Substance P as a Specific NK1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (D-Trp2,7,9)-substance P with other neurokinin-1 (NK1) receptor antagonists, supported by experimental data. The following sections detail its binding affinity, functional antagonism, and in vivo effects, alongside comprehensive experimental protocols and visual representations of key biological and experimental processes.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and other representative NK1 antagonists.

Table 1: Binding Affinity of NK1 Receptor Antagonists

CompoundReceptor SubtypeKi (µM)Test System
This compound NK1 1 [1]Tachykinin (Neurokinin) Receptor Binding Assay[1]
NK2 1.3 [1]Tachykinin (Neurokinin) Receptor Binding Assay[1]
NK3 ~9 [1]Tachykinin (Neurokinin) Receptor Binding Assay[1]
AprepitantNK1--
CP-96,345NK1--
Spantide IINK1--

Table 2: Functional Antagonism at the NK1 Receptor

CompoundpA2 ValueTest System
(D-Pro2, D-Trp7,9)-substance P *6.1 [2]Guinea-pig isolated taenia coli
Spantide II7.6[3]Guinea pig taenia coli[3]
CP-96,3456.8[3]Guinea pig taenia coli[3]

*A closely related analog of this compound.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound to the NK1 receptor.[4][5][6]

a) Membrane Preparation:

  • Homogenize tissue known to express NK1 receptors (e.g., specific brain regions or cultured cells) in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.

b) Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a radiolabeled NK1 ligand (e.g., [3H]-Substance P), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled known NK1 ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay for Functional Antagonism

This classic bioassay assesses the ability of an antagonist to inhibit the contractile response induced by an agonist in a smooth muscle preparation.[7][8][9]

a) Tissue Preparation:

  • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Clean the ileal segment by gently flushing the lumen with Tyrode's solution.

  • Cut the ileum into smaller segments (2-3 cm).

b) Organ Bath Setup:

  • Mount the ileum segment in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.

  • Apply a resting tension to the tissue and allow it to equilibrate.

c) Antagonism Protocol:

  • Record a baseline contractile response.

  • Add a fixed concentration of the antagonist (this compound) to the organ bath and incubate.

  • Generate a cumulative concentration-response curve for the agonist (Substance P) in the presence of the antagonist.

  • Repeat this process with several different concentrations of the antagonist.

d) Data Analysis:

  • Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the antagonist concentration.

  • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Substance P-Induced Behavioral Model for In Vivo Efficacy

This in vivo model evaluates the ability of an antagonist to block the behavioral responses elicited by the central administration of Substance P.[10][11][12][13][14]

a) Animal Preparation:

  • Use adult male mice, housed under standard laboratory conditions.

  • For intrathecal (i.t.) injections, briefly anesthetize the mice.

b) Experimental Procedure:

  • Administer the antagonist (this compound) or vehicle via the desired route (e.g., intrathecal, intraperitoneal).

  • After a predetermined pretreatment time, administer Substance P intrathecally.

  • Immediately place the mouse in an observation chamber and record the incidence and duration of specific behaviors (e.g., scratching, biting, and licking of the hindlimbs) for a set period.

c) Data Analysis:

  • Quantify the total time spent engaging in the specified behaviors.

  • Compare the behavioral scores between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in the behavioral response in the antagonist-treated group indicates in vivo efficacy.

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca->Downstream PKC->Downstream

Caption: Simplified NK1 receptor signaling cascade upon Substance P binding.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare NK1R-expressing cell membranes Incubate Incubate membranes, radioligand, and antagonist Membrane->Incubate Radioligand Prepare radiolabeled NK1 ligand ([³H]-SP) Radioligand->Incubate Antagonist Prepare serial dilutions of This compound Antagonist->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Measure radioactivity of bound ligand Filter->Count Plot Plot % inhibition vs. antagonist concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Workflow for determining NK1 receptor binding affinity.

Logical Framework for Validating Antagonist Specificity

Antagonist_Specificity_Logic cluster_experiments Experimental Evidence cluster_conclusion Conclusion Binding High affinity binding to NK1 receptor (low Ki) Specificity This compound is a specific NK1 receptor antagonist Binding->Specificity Functional Inhibition of SP-induced functional response (pA2) Functional->Specificity InVivo Blockade of SP-induced behavior in vivo InVivo->Specificity Selectivity Lower affinity for other receptors (NK2, NK3) Selectivity->Specificity

Caption: Logical steps to establish the specificity of an NK1 antagonist.

References

A Comparative Guide to the In Vivo Validation of (D-Trp2,7,9)-Substance P and Other Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antagonist activity of (D-Trp2,7,9)-substance P, more commonly referred to as (D-Pro2, D-Trp7,9)-Substance P, against other substance P (SP) antagonists. The information is compiled from preclinical studies to aid in the selection and evaluation of these compounds for research and development purposes.

Introduction to Substance P and its Antagonism

Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and various physiological processes. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. The development of SP antagonists has been a significant area of research for novel therapeutics in pain, inflammation, and other disorders. This guide focuses on the in vivo validation of (D-Pro2, D-Trp7,9)-Substance P, a peptide antagonist, in comparison to other peptide and non-peptide NK1R antagonists.

Comparative Analysis of Antagonist Potency

The following tables summarize the available quantitative data for (D-Pro2, D-Trp7,9)-Substance P and a selection of alternative SP antagonists. It is important to note that direct comparative studies with standardized in vivo models are limited, especially for older peptide antagonists.

Table 1: In Vitro Antagonist Potency

AntagonistTypePreparationpA2 ValueCitation
(D-Pro2, D-Trp7,9)-Substance PPeptideGuinea-pig isolated taenia coli6.1[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: In Vivo Antagonist Activity

AntagonistTypeAnimal ModelEffect MeasuredOutcomeCitation
(D-Pro2, D-Trp7,9)-Substance PPeptideCatSP-induced cerebrovascular dilatationSignificant attenuation at 6.6 x 10⁻⁶M[2]
(D-Pro2, D-Trp7,9)-Substance PPeptideRatSP-induced hypoalgesia and motor blockadeAntagonized noxious responses[3]
(D-Pro2, D-Trp7,9)-Substance PPeptideMouseSP-induced scratching and bitingDose-dependent reduction of responses[4]
SpantidePeptideRabbitReduction in venous outflowDose-dependent reduction (20 and 66 nmol, i.a.)[5]
CP-96,345Non-peptideGuinea pig & RatHypotensive and contractile effects of SPMore active in guinea pig than rat[6]
RP-67,580Non-peptideGuinea pig & RatHypotensive and contractile effects of SPMore active in rat than guinea pig[6]
AprepitantNon-peptideHumanChemotherapy-induced nausea and vomitingClinically effective antiemetic

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for validation, the following diagrams illustrate the Substance P signaling pathway and a general experimental workflow for in vivo antagonist validation.

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway NFkB NF-κB Activation MAPK_pathway->NFkB Gene_expression Gene Expression (Inflammation, Pain) NFkB->Gene_expression SP Substance P SP->NK1R Binds to Antagonist SP Antagonist (e.g., D-Trp2,7,9-SP) Antagonist->NK1R Blocks

Caption: Substance P Signaling Pathway.

In_Vivo_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Mouse, Rat) Antagonist_prep Prepare Antagonist Doses Animal_model->Antagonist_prep Antagonist_admin Administer Antagonist (e.g., i.v., i.t.) Antagonist_prep->Antagonist_admin SP_prep Prepare Substance P Solution SP_challenge Administer Substance P (Challenge) SP_prep->SP_challenge Antagonist_admin->SP_challenge Pre-treatment Behavioral_obs Observe Behavioral Response (e.g., Scratching, Licking) SP_challenge->Behavioral_obs Physiological_measure Measure Physiological Response (e.g., Plasma Extravasation) SP_challenge->Physiological_measure Data_quant Quantify Responses Behavioral_obs->Data_quant Physiological_measure->Data_quant Dose_response Generate Dose-Response Curves Data_quant->Dose_response ED50_calc Calculate ED50 / % Inhibition Dose_response->ED50_calc

Caption: In Vivo Validation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vivo experiments used to assess the activity of Substance P antagonists.

Neurogenic Plasma Extravasation Assay (Evans Blue Assay)

This assay measures the increase in vascular permeability, a key component of neurogenic inflammation, induced by Substance P.

Objective: To quantify the inhibitory effect of a Substance P antagonist on SP-induced plasma extravasation.

Materials:

  • Test animals (e.g., mice or rats)

  • Substance P solution

  • Substance P antagonist solution

  • Evans Blue dye (2% w/v in sterile saline)

  • Anesthetic (e.g., ketamine/xylazine)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animal.

  • Antagonist Administration: Administer the SP antagonist at various doses through the desired route (e.g., intravenous, intraperitoneal). A vehicle control group should be included.

  • Evans Blue Injection: After a predetermined pre-treatment time, inject Evans Blue dye (e.g., 50 mg/kg) intravenously. The dye binds to serum albumin.

  • Substance P Challenge: Administer Substance P (e.g., intradermally or intravenously) to induce plasma extravasation.

  • Tissue Collection: After a set time, perfuse the animal with saline to remove intravascular dye. Dissect the tissue of interest (e.g., skin, bladder).[7]

  • Dye Extraction: Incubate the tissue in formamide for 24-48 hours at 55-60°C to extract the extravasated Evans Blue dye.[8]

  • Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.

  • Analysis: Compare the amount of dye extravasation in antagonist-treated groups to the vehicle control group to determine the percent inhibition.

Substance P-Induced Nociceptive Behavioral Assay

This model assesses the ability of an antagonist to block the pain- and itch-related behaviors induced by central administration of Substance P.

Objective: To evaluate the antagonist's efficacy in blocking SP-induced nociceptive behaviors.

Materials:

  • Test animals (e.g., mice)

  • Substance P solution

  • Substance P antagonist solution

  • Intrathecal (i.t.) injection equipment

Procedure:

  • Animal Acclimation: Place the animals in individual observation chambers and allow them to acclimate.

  • Antagonist Administration: Administer the SP antagonist intrathecally at various doses. Include a vehicle control group.

  • Substance P Challenge: After a specific pre-treatment period, administer Substance P intrathecally. Intrathecal injection of substance P produces a behavioral syndrome, consisting of reciprocal hindlimb scratching and biting or fore- and hind-licking.[4][8]

  • Behavioral Observation: Immediately after the SP injection, observe and record the incidence and duration of specific behaviors (e.g., scratching, biting, licking) for a defined period (e.g., 30 minutes).

  • Analysis: Compare the behavioral scores of the antagonist-treated groups with the vehicle control group. The data can be used to generate dose-response curves and calculate the dose required to achieve 50% inhibition (ID50). Pretreatment with (D-Pro2, D-Trp7,9)-substance P has been shown to reduce the response to substance P in a dose-dependent manner.[4]

Conclusion

(D-Pro2, D-Trp7,9)-Substance P is a competitive peptide antagonist of the NK1 receptor with demonstrated in vivo activity in blocking various Substance P-mediated effects. While quantitative in vivo potency data such as ED50 values are not as readily available as for some newer non-peptide antagonists, the existing literature supports its function as a specific tool for investigating the physiological roles of Substance P. For researchers considering this antagonist, the provided experimental protocols offer a framework for its in vivo validation and comparison with other compounds. The choice of antagonist will ultimately depend on the specific research question, the desired route of administration, and the required potency and selectivity. Newer, non-peptide antagonists like aprepitant offer the advantage of oral bioavailability and established clinical data, while peptide antagonists such as (D-Pro2, D-Trp7,9)-Substance P remain valuable tools for preclinical research.

References

A Comparative Guide: (D-Trp2,7,9)-Substance P vs. Aprepitant in Blocking Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of Substance P (SP), a neuropeptide implicated in numerous physiological and pathological processes, including pain, inflammation, and emesis. We will objectively evaluate the peptide antagonist, (D-Trp2,7,9)-substance P, and the non-peptide antagonist, aprepitant, based on their mechanisms of action, binding affinities, and functional effects as documented in scientific literature.

Introduction to Substance P and its Antagonists

Substance P, an eleven-amino acid neuropeptide, exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] Activation of NK1R by SP triggers a signaling cascade involved in neurotransmission, inflammation, and smooth muscle contraction.[1] Consequently, antagonists that block the SP/NK1R interaction are of significant therapeutic interest.

This compound is a synthetic peptide analog of Substance P, characterized by the substitution of L-tryptophan with its D-isomer at positions 2, 7, and 9. This modification confers antagonistic properties. In contrast, aprepitant is a potent and selective, orally active non-peptide NK1R antagonist.[3][4] It represents a different chemical class of molecules designed to block the same target.

Mechanism of Action

Both compounds prevent the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling. However, their molecular interactions with the receptor and their pharmacological profiles exhibit key differences.

This compound , as a peptide analog, is believed to compete with endogenous Substance P for the same binding site on the NK1 receptor. Some studies suggest it may act as a partial agonist in certain tissues, meaning it can weakly activate the receptor while still blocking the full agonistic effect of Substance P.[5] This dual activity can be tissue-dependent.

Aprepitant is a non-peptide antagonist that binds to a different site on the NK1 receptor than Substance P.[6] This allosteric binding induces a conformational change in the receptor that prevents Substance P from binding and activating it.[7] This mechanism contributes to its high potency and selectivity.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and aprepitant. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources.

CompoundReceptor SubtypeInhibitory Affinity (Kᵢ)Reference
This compound NK-11 µM
NK-21.3 µM
NK-3~9 µM

Table 1: Receptor Binding Affinities of this compound. This table shows the inhibitory constants (Ki) of this compound for the three major neurokinin receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundParameterValueCell LineReference
Aprepitant IC₅₀0.1 nMHuman cloned NK-1R[3]
K𝘥86 pMNeurokinin 1 receptor

Table 2: Potency and Binding Affinity of Aprepitant. This table presents the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) for aprepitant at the NK1 receptor. Both are measures of the drug's potency.

A direct comparative study on the antiproliferative effects of a closely related peptide, [D-Pro2, D-Trp7,9]-Substance P , and aprepitant on various cancer cell lines provides some insight into their relative efficacy in a different biological context.

Cell LineTreatmentConcentration (µM)Reduction in Cell Number (% of control)
MeW151 (Melanoma)[D-Pro2, D-Trp7,9]-Substance P10072 ± 1%
MeW151 (Melanoma)Aprepitant10063 ± 8%
FlWp95 (Melanoma)[D-Pro2, D-Trp7,9]-Substance P100Reduction observed
FlWp95 (Melanoma)Aprepitant10068 ± 5%

Table 3: Comparative Antiproliferative Effects. This table summarizes the reduction in cell number for two melanoma cell lines after treatment with [D-Pro2, D-Trp7,9]-Substance P and aprepitant.[8] It is important to note the different peptide antagonist used in this study.

Signaling Pathways and Experimental Workflows

To understand the context of these antagonists, it is crucial to visualize the signaling pathway they inhibit and the experimental workflows used to characterize them.

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Response Cellular Response (e.g., Neuronal excitation, Inflammation) Ca->Response PKC->Response Aprepitant Aprepitant Aprepitant->NK1R Blocks (Allosteric) DTrp (D-Trp2,7,9)-SP DTrp->NK1R Blocks (Competitive)

Caption: Substance P Signaling Pathway and Antagonist Intervention.

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional In Vitro Functional Assays cluster_cellular Cell-Based Assays Binding_Assay Radioligand Binding Assay (Competition Assay) Binding_Result Determine Ki / IC₅₀ (Binding Affinity/Potency) Binding_Assay->Binding_Result Functional_Assay Calcium Mobilization Assay Functional_Result Measure inhibition of SP-induced Ca²⁺ release (Functional Antagonism) Functional_Assay->Functional_Result Cell_Assay Cell Proliferation / Viability Assay (e.g., MTT, Scratch Assay) Cell_Result Assess effect on SP-mediated cellular responses Cell_Assay->Cell_Result start Select Antagonists: (D-Trp2,7,9)-SP & Aprepitant start->Binding_Assay start->Functional_Assay start->Cell_Assay

Caption: General Experimental Workflow for Characterizing NK1R Antagonists.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate Substance P antagonists.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Test compounds: this compound or aprepitant at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, [³H]-Substance P (at a concentration close to its K𝘥), and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of unlabeled Substance P to a set of wells.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[9]

Calcium Mobilization Assay

Objective: To functionally assess the antagonistic activity of a test compound by measuring its ability to inhibit Substance P-induced intracellular calcium release.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Substance P.

  • Test compounds: this compound or aprepitant.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add a fixed concentration of Substance P (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells simultaneously using the instrument's injection system.

  • Continue to record the fluorescence intensity over time to measure the calcium flux.

  • The antagonistic effect is determined by the reduction in the peak fluorescence response in the presence of the test compound compared to the response with Substance P alone.

  • Plot the inhibition of the calcium response as a function of the test compound concentration to determine the IC₅₀ for functional antagonism.

Summary and Conclusion

Both this compound and aprepitant are effective in blocking the action of Substance P, but they do so through different mechanisms and with varying pharmacological profiles.

  • This compound is a peptide-based competitive antagonist that also displays affinity for other neurokinin receptors. Its potential for partial agonism in certain tissues adds a layer of complexity to its pharmacological profile.

  • Aprepitant is a highly potent and selective non-peptide allosteric antagonist of the NK1 receptor. Its distinct chemical nature allows for oral bioavailability and favorable pharmacokinetic properties.

The choice between these two antagonists would depend on the specific research or therapeutic application. For studies requiring high selectivity and potency for the NK1 receptor, aprepitant is a clear choice. This compound, on the other hand, may be useful in studies investigating the broader roles of tachykinin receptors or where a peptide-based antagonist is preferred.

The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other Substance P antagonists. Further in vivo studies are necessary to fully elucidate their comparative efficacy and therapeutic potential in various physiological and disease models.

References

A Comparative Analysis of (D-Trp2,7,9)-substance P and Spantide: NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two peptidergic substance P antagonists: (D-Trp2,7,9)-substance P and spantide. Both compounds are utilized in research to investigate the physiological roles of substance P and its interaction with the neurokinin-1 (NK1) receptor, a key player in pain transmission, inflammation, and various neurological processes. This document outlines their comparative antagonist potency, binding affinity, and key characteristics, supported by experimental data and methodologies.

Executive Summary

This compound and spantide are both competitive antagonists of the NK1 receptor. However, they exhibit notable differences in potency, selectivity, and off-target effects. Spantide II, a later generation analogue of spantide I, was developed to improve potency and reduce the histamine-releasing effects observed with spantide I and this compound. The choice between these antagonists depends on the specific experimental requirements, with considerations for potential confounding factors such as neurotoxicity and histamine release.

Quantitative Data Comparison

The following tables summarize the antagonist potency and binding affinity of this compound, spantide I, and spantide II at the NK1 receptor. Data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundAssay TypePreparationpA2 ValueReference
This compound Functional AntagonismGuinea-pig isolated taenia coli6.1[1]
Spantide I Functional AntagonismGuinea pig isolated taenia coli7.0
Spantide II Functional AntagonismGuinea pig isolated taenia coli7.7
Spantide II Functional AntagonismRabbit jugular vein (NK1 receptor)~6.5 - 7.5

Table 1: Antagonist Potency (pA2 Values) of this compound and Spantides. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

CompoundLigandPreparationKi (nM)Reference
This compound Not SpecifiedNot Specified1000[2]
Spantide I Not SpecifiedRat NK1 Receptor230

Table 2: Binding Affinity (Ki Values) of this compound and Spantide I. The Ki value represents the inhibition constant for a ligand, indicating its affinity for a receptor. A lower Ki value signifies a higher binding affinity.

Key Characteristics

FeatureThis compoundSpantide (I & II)
Mechanism of Action Competitive antagonist at the NK1 receptor.Competitive antagonists at the NK1 receptor.[3]
Histamine Release Possesses histamine-releasing properties.[1]Spantide I is a potent histamine releaser. Spantide II was designed to have a lower histamine-releasing effect.
Neurotoxicity Evidence of neurotoxic action.[4]Spantide I is reported to be neurotoxic.[5] Spantide II is designed to be devoid of neurotoxicity.[5]
Partial Agonism May act as a partial agonist in some tissues.[6]Generally considered pure antagonists.

Table 3: Comparative Characteristics of this compound and Spantide.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound and spantide for the NK1 receptor.

  • Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled antagonist (this compound or spantide).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This protocol describes a general method for determining the antagonist potency (pA2) in a functional assay, such as a smooth muscle contraction assay.

  • Tissue Preparation: Isolate a suitable tissue preparation that exhibits a contractile response to substance P (e.g., guinea pig ileum or taenia coli) and mount it in an organ bath containing physiological salt solution.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for substance P by adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist (this compound or spantide) for a predetermined equilibration period.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for substance P.

  • Repeat: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept of the regression line with the x-axis.

Mandatory Visualizations

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Antagonist (D-Trp2,7,9)-SP / Spantide Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep NK1 Receptor-Expressing Membrane Preparation Incubation Incubate Membranes, Radioligand & Antagonist Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]-Substance P) Radioligand->Incubation Antagonists Unlabeled Antagonists ((D-Trp2,7,9)-SP or Spantide) Antagonists->Incubation Filtration Separate Bound/Unbound via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Logic_Comparison Antagonist NK1 Receptor Antagonist DTrp This compound Antagonist->DTrp Spantide Spantide Antagonist->Spantide DTrp_Potency Lower Potency (pA2 ≈ 6.1) DTrp->DTrp_Potency DTrp_Histamine Histamine Release DTrp->DTrp_Histamine DTrp_Neurotox Neurotoxic Potential DTrp->DTrp_Neurotox DTrp_Partial Partial Agonism DTrp->DTrp_Partial Spantide_Potency Higher Potency (pA2 ≈ 7.0-7.7) Spantide->Spantide_Potency Spantide_Histamine Variable Histamine Release (Spantide II < Spantide I) Spantide->Spantide_Histamine Spantide_Neurotox Spantide II: Low Neurotoxicity Spantide->Spantide_Neurotox

References

(D-Trp2,7,9)-Substance P: A Comparative Analysis of its Efficacy in Animal Models of Nociception

Author: BenchChem Technical Support Team. Date: November 2025

(D-Trp2,7,9)-substance P , an analogue of the neuropeptide Substance P (SP), has been investigated for its potential to modulate pain signaling. This guide provides a comparative analysis of its efficacy in various animal models of nociception, presenting available experimental data and methodologies for researchers, scientists, and drug development professionals. The primary mechanism of action for this compound is the antagonism of the neurokinin-1 receptor (NK1R), a key player in pain transmission.

Efficacy in Thermal Nociception Models

Studies have utilized thermal nociception models, such as the hot-plate and tail-flick tests, to evaluate the antinociceptive (pain-reducing) effects of this compound, often referred to in literature as (D-Pro2, D-Trp7,9)-substance P (DPDT). These tests measure the latency of a rodent's response to a thermal stimulus.

Intrathecal administration of DPDT in rats has been shown to produce hypoalgesia, an increased threshold for pain. However, these analgesic effects are often observed at doses that may also induce motor impairment, a significant consideration in its therapeutic potential.[1][2] At higher doses, there have been reports of neurotoxic effects, including neuronal necrosis in the spinal cord, which underscores the narrow therapeutic window of this compound.[3]

Animal ModelCompoundDoseRoute of AdministrationObserved EffectComparatorComparator Effect
Rat (D-Pro2, D-Trp7,9)-SP0.5-2.5 nmolIntrathecalIncreased thermal and mechanical nociceptive thresholds, but with significant motor impairment.[1]SalineNo significant effect on nociceptive thresholds.
Rat (D-Pro2, D-Trp7,9)-SP2.0 µgIntrathecalAntinociception in hot-plate and tail-flick tests; some animals developed reversible bilateral motor blockade of the hind-legs.[3](D-Arg1,D-Trp7,9,Leu11)-SPMore potent antinociception, but also persistent paralysis in some animals.[3]

Comparison with Other NK1R Antagonists and Analgesics

While direct comparative studies are limited, the efficacy of DPDT can be contextualized by examining the effects of other NK1R antagonists and standard analgesics in similar models. For instance, other NK1R antagonists have been explored for their potential in treating various types of pain.[4] In contrast to DPDT, some of these compounds have progressed to clinical trials for conditions like chemotherapy-induced nausea and vomiting, and depression, with a more favorable safety profile.[5]

Mechanism of Action: Targeting the Substance P/NK1R Pathway

Substance P is a key neurotransmitter involved in the transmission of pain signals from the periphery to the central nervous system.[6] Upon tissue injury or inflammation, SP is released from the terminals of primary afferent sensory neurons and binds to NK1 receptors on spinal cord neurons. This binding initiates a signaling cascade that leads to neuronal excitation and the perception of pain. This compound acts as a competitive antagonist at the NK1 receptor, thereby blocking the effects of endogenous Substance P and reducing the transmission of nociceptive signals.[7][8]

Substance_P_Nociception_Pathway cluster_periphery Peripheral Tissue cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus Primary Afferent Neuron Terminal Primary Afferent Neuron Terminal Noxious Stimulus->Primary Afferent Neuron Terminal activates SP_Release Substance P (SP) Release Primary Afferent Neuron Terminal->SP_Release transmits signal to NK1R NK1 Receptor SP_Release->NK1R binds to Second_Order_Neuron Second-Order Neuron NK1R->Second_Order_Neuron activates Pain_Signal_Transmission Pain Signal to Brain Second_Order_Neuron->Pain_Signal_Transmission DPDT This compound DPDT->NK1R blocks

Substance P/NK1R Pathway in Nociception and the antagonistic action of this compound.

Experimental Protocols

Intrathecal Catheter Implantation for Drug Administration in Rats

A common method for delivering compounds directly to the spinal cord in rodent models is via intrathecal (IT) catheter implantation.

Intrathecal_Catheter_Workflow cluster_procedure Surgical and Dosing Procedure start Anesthetize Rat implant Implant Intrathecal Catheter start->implant recover Allow for 5-7 Day Recovery implant->recover dissolve Dissolve (D-Trp2,7,9)-SP in Vehicle recover->dissolve administer Administer Drug or Vehicle Intrathecally dissolve->administer test Perform Nociceptive Testing administer->test end Record and Analyze Data test->end

Workflow for intrathecal drug administration and subsequent nociceptive testing in rats.

Procedure:

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Catheter Implantation: A small incision is made at the base of the skull, and a polyethylene catheter is inserted into the subarachnoid space and advanced to the lumbar region of the spinal cord.[9]

  • Recovery: The catheter is externalized and secured, and the animals are allowed to recover for several days before experimental procedures.[9]

  • Drug Administration: The test compound, such as this compound, is dissolved in a suitable vehicle (e.g., saline) and administered through the catheter.[1]

Hot-Plate Test Protocol

The hot-plate test is a widely used method to assess thermal pain sensitivity.

Procedure:

  • Apparatus: The hot-plate apparatus consists of a heated metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

  • Acclimation: Animals are acclimated to the testing room and apparatus before the experiment.

  • Testing: Each animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a paw or jumping) is recorded.[11]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[10]

Tail-Flick Test Protocol

The tail-flick test is another common method for evaluating thermal nociception, primarily assessing spinal reflexes.

Procedure:

  • Apparatus: A radiant heat source is focused on a portion of the animal's tail.[2][12]

  • Testing: The time taken for the animal to flick its tail away from the heat source is measured.[13]

  • Cut-off Time: A maximum exposure time is set to avoid tissue injury.[2]

Conclusion

This compound demonstrates antinociceptive properties in animal models of thermal pain, consistent with its role as an NK1R antagonist. However, its therapeutic potential is significantly hampered by a narrow therapeutic index, with motor dysfunction and potential neurotoxicity observed at effective doses. In comparison to other NK1R antagonists that have advanced to clinical trials for other indications, the utility of this compound appears limited by its side-effect profile. Further research would be necessary to dissociate its analgesic effects from its adverse effects to consider it a viable candidate for pain management.

References

Reproducibility of Experiments Using (D-Trp2,7,9)-Substance P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(D-Trp2,7,9)-substance P , a synthetic analogue of the neuropeptide Substance P (SP), has been utilized in numerous studies as a competitive antagonist of the neurokinin-1 (NK1) receptor. Understanding the reproducibility of experiments involving this compound is critical for researchers in neuroscience, pharmacology, and drug development. This guide provides a comparative analysis of experimental data, detailed methodologies, and visual workflows to aid in the design and interpretation of studies utilizing this compound and its alternatives.

Comparison of In Vitro Efficacy

The following table summarizes the in vitro binding affinities and functional activities of this compound in comparison to Substance P and a non-peptide NK1 receptor antagonist, Aprepitant.

CompoundReceptor TargetReported Ki (µM)Functional ActivityKey Findings
This compound NK1, NK2, NK31 (NK1), 1.3 (NK2), ~9 (NK3)[1]Competitive Antagonist, Partial AgonistEffectively antagonizes SP-induced effects but can also elicit partial agonist responses.[2][3] Possesses histamine-releasing properties.[4]
Substance P NK1, NK2, NK3High affinity for NK1AgonistInduces a variety of physiological responses including vasodilation, smooth muscle contraction, and neuroinflammation.[5][6]
Aprepitant NK1High affinity (non-peptide)AntagonistPotently reduces cancer cell proliferation in various assays.[7]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are protocols for key experiments cited in the literature involving this compound.

Guinea Pig Isolated Taenia Coli Contraction Assay

This assay is used to assess the antagonist activity of compounds against Substance P-induced smooth muscle contraction.

Protocol:

  • Isolate the taenia coli from a guinea pig and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the tissue to equilibrate for 60 minutes under a resting tension of 1g.

  • Record isometric contractions using a force transducer.

  • To test for antagonist activity, pre-incubate the tissue with this compound for a specified period.

  • Add cumulative concentrations of Substance P to the organ bath to generate a concentration-response curve.

  • Calculate the pA2 value to quantify the antagonist potency.[4]

Cerebrovascular Dilatation in Cats (In Vitro & In Situ)

This model investigates the effect of this compound on Substance P-induced cerebral artery relaxation.

In Vitro Protocol:

  • Isolate segments of the middle cerebral artery from a cat.

  • Mount the segments in a myograph containing a buffer solution.

  • Contract the arteries with prostaglandin F2 alpha.

  • Add increasing concentrations of Substance P to elicit relaxation and establish a concentration-response curve.

  • In a separate set of experiments, pre-incubate the contracted arteries with this compound before adding Substance P.

  • Compare the concentration-response curves to determine the antagonistic effect.[8]

In Situ Protocol:

  • Anesthetize a cat and expose the pial arterioles.

  • Use a micropipette to apply Substance P directly to the perivascular space of the arterioles and measure the change in vessel diameter.

  • Co-administer this compound with Substance P to assess its ability to block the vasodilatory response.[8]

Cancer Cell Proliferation Assay

This experiment evaluates the anti-proliferative effects of this compound in comparison to other NK1 receptor antagonists.

Protocol:

  • Culture cancer cell lines (e.g., MeW164, T24) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or a comparator compound like aprepitant.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Assess cell proliferation using methods such as the MTT assay or by direct cell counting.

  • Compare the reduction in cell proliferation between different treatments.[7]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can enhance understanding and reproducibility.

cluster_0 Substance P / NK1 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Physiological_Response Physiological Response (e.g., Contraction, Inflammation) Ca_PKC->Physiological_Response Antagonist This compound Aprepitant Antagonist->NK1R Blocks cluster_1 In Vitro Antagonist Assay Workflow Tissue_Prep Tissue Isolation (e.g., Guinea Pig Taenia Coli) Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Pre_incubation Pre-incubation with This compound Equilibration->Pre_incubation Agonist_Addition Cumulative Addition of Substance P Pre_incubation->Agonist_Addition Data_Acquisition Record Contractile Response Agonist_Addition->Data_Acquisition Analysis Calculate pA2 Value Data_Acquisition->Analysis

References

A Comparative Benchmark: The Enduring Relevance of (D-Trp2,7,9)-substance P in the Era of Modern NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the landscape of neurokinin-1 (NK1) receptor antagonists is continuously evolving. While newer, non-peptide antagonists have gained prominence in clinical applications, a comprehensive understanding of their potency relative to classic peptide antagonists like (D-Trp2,7,9)-substance P is crucial for preclinical research and development. This guide provides an objective comparison of the potency of this compound against a selection of newer antagonists, supported by experimental data and detailed methodologies.

Introduction to Substance P and NK1 Receptor Antagonism

Substance P, a neuropeptide belonging to the tachykinin family, is a key mediator of various physiological processes, including pain transmission, inflammation, and the emetic reflex.[1] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The development of NK1 receptor antagonists has been a significant focus in pharmacology, leading to therapeutic agents for chemotherapy-induced nausea and vomiting (CINV) and other conditions.[2]

This compound is an early, potent peptide antagonist of the NK1 receptor that has been instrumental in characterizing the receptor's function.[3] In contrast, newer antagonists such as aprepitant, netupitant, rolapitant, and maropitant are non-peptide molecules with improved pharmacokinetic properties, facilitating their clinical use.[2] This guide benchmarks the in vitro potency of these molecules to provide a comparative framework for researchers.

Comparative Potency of NK1 Receptor Antagonists

The potency of a receptor antagonist is a critical measure of its effectiveness. It is typically determined through in vitro assays that measure the antagonist's ability to inhibit the binding of a radiolabeled ligand (binding affinity, expressed as Ki or IC50) or to block the functional response to an agonist (functional antagonism, expressed as pA2 or IC50). The following table summarizes the available quantitative data for this compound and newer antagonists. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

AntagonistTypePotency MetricValueReceptor Source
This compound PeptidepA26.1Guinea-pig isolated taenia coli
Aprepitant Non-peptideIC50~0.1 nMHuman cloned NK1 receptor
Netupitant Non-peptideKi0.95 nMHuman NK1 in CHO cells
Rolapitant Non-peptideKi0.66 nMHuman NK1 receptor
Maropitant Non-peptide---

Experimental Protocols

To ensure the reproducibility and accurate interpretation of potency data, detailed experimental protocols are essential. Below are outlines of the key in vitro assays used to benchmark NK1 receptor antagonists.

Radioligand Binding Assay (Competition Binding)

This assay measures the affinity of an antagonist for the NK1 receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the NK1 receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Assay Procedure:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

  • A range of concentrations of the unlabeled antagonist (the "competitor," e.g., this compound or a newer antagonist) is added to the wells.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that displaces 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of an antagonist to block the intracellular calcium increase that occurs upon agonist stimulation of the Gq-coupled NK1 receptor.

1. Cell Culture and Dye Loading:

  • Cells stably expressing the NK1 receptor are seeded into a multi-well plate.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase its fluorescence intensity upon binding to intracellular calcium.

2. Antagonist Incubation:

  • The cells are pre-incubated with varying concentrations of the antagonist for a specific period.

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • A fixed concentration of an NK1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.

  • The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

4. Data Analysis:

  • The peak fluorescence response is measured for each antagonist concentration.

  • The data are plotted to generate a dose-response curve, from which the IC50 value for the antagonist's inhibition of the agonist response is determined.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological contexts, the following diagrams illustrate the Substance P/NK1 receptor signaling pathway and a typical experimental workflow for comparing antagonist potency.

G Substance P / NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitation, Inflammation) Ca2->Downstream PKC->Downstream

Caption: Substance P binding to the NK1 receptor activates Gq protein, leading to downstream signaling cascades involving PLC, IP3, DAG, and calcium release.

G Experimental Workflow for Comparing NK1 Antagonist Potency cluster_assays In Vitro Potency Assays cluster_data Data Analysis BindingAssay Radioligand Binding Assay Ki_IC50 Determine Ki / IC50 values BindingAssay->Ki_IC50 FunctionalAssay Calcium Mobilization Assay pA2 Determine pA2 value (for functional antagonism) FunctionalAssay->pA2 Comparison Compare Potency Ki_IC50->Comparison pA2->Comparison Antagonist1 This compound Antagonist1->BindingAssay Antagonist1->FunctionalAssay Antagonist2 Newer Antagonist (e.g., Aprepitant) Antagonist2->BindingAssay Antagonist2->FunctionalAssay

Caption: Workflow for assessing and comparing the in vitro potency of this compound and newer NK1 receptor antagonists.

Conclusion

While newer, non-peptide NK1 receptor antagonists like aprepitant, netupitant, and rolapitant demonstrate high potency and possess favorable pharmacokinetic profiles for clinical use, the classic peptide antagonist this compound remains a valuable tool in preclinical research. Its well-characterized, potent antagonism serves as a critical benchmark for the evaluation of novel compounds. The data and protocols presented in this guide offer a foundational resource for researchers to objectively compare the performance of these antagonists and to design robust experimental strategies for the discovery and development of the next generation of NK1 receptor-targeted therapeutics.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (D-Trp2,7,9)-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (D-Trp2,7,9)-Substance P, a synthetic peptide analog of Substance P, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this bioactive peptide, ensuring compliance with standard laboratory practices.

Immediate Safety and Handling Precautions

  • Skin or Hair Contact: Immediately flush with running water and soap. If irritation occurs, seek medical attention[2].

  • Eye Contact: Wash out immediately with fresh running water, ensuring complete irrigation of the eye. If pain persists, seek medical attention[2].

  • Inhalation: Move the individual to a fresh air environment. Encourage the patient to blow their nose to clear any dust. If irritation or discomfort continues, seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and provide water to drink. Seek medical advice[2].

Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times when handling this compound.

Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C80H109N21O13S[3]
Calculated Molecular Weight 1604.96 g/mol [3]
Form Lyophilized powder[3]
Purity > 95%[3]
Storage -20°C[3]

Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines. As with many bioactive peptides, it does not accumulate in organisms and is easily destroyed[4].

Step 1: Decontamination of Spills

In the event of a spill, all ignition sources should be removed from the area[2]. The spilled material should be carefully collected to avoid dust generation. The spill area should then be decontaminated. For decontamination of surfaces and equipment, a 10% bleach solution is recommended, followed by a thorough rinse with water.

Step 2: Waste Segregation and Collection

All waste materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes), should be segregated as chemical waste.

  • Solid Waste: Collect in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.

Step 3: Final Disposal

The final disposal method should be in accordance with local, state, and federal regulations. For many research institutions, this involves contracting with a licensed chemical waste management company[5]. These companies are equipped to handle and dispose of chemical waste safely, often through high-temperature incineration.

Disposal Workflow Diagram

cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a designated area A->B C Unused Product B->C D Contaminated Labware (e.g., pipette tips, vials) B->D E Aqueous Solutions B->E F Solid Chemical Waste Container (Clearly Labeled) C->F D->F G Liquid Chemical Waste Container (Clearly Labeled) E->G H Arrange for pickup by licensed waste disposal service F->H G->H I Incineration or other approved disposal method H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (D-Trp2,7,9)-substance P

Author: BenchChem Technical Support Team. Date: November 2025

(D-Trp2,7,9)-substance P is a synthetic analogue of Substance P, a neuropeptide involved in various biological processes, including pain transmission and inflammation.[1] Due to its potent biological activity, researchers, scientists, and drug development professionals must handle this compound with appropriate safety precautions to minimize the risk of exposure. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE Category Minimum Requirement Specification Purpose
Hand Protection Double-gloving with chemotherapy-rated glovesASTM D6978 tested glovesTo prevent skin contact with the substance.[3][4]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved N95 or higher respiratorN95 or P100To prevent inhalation of the lyophilized powder, especially when weighing or reconstituting.[3][5][6]
Body Protection Disposable lab coat or gownImpermeable to chemicalsTo protect skin and clothing from contamination.[3][4]

Note: The selection of appropriate PPE should be based on a site-specific risk assessment.[5]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure risk during the handling of this compound. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather and Don PPE prep_area->gather_ppe 1. prep_materials Prepare Materials & Weighing gather_ppe->prep_materials 2. reconstitute Reconstitute Compound prep_materials->reconstitute 3. experiment Perform Experiment reconstitute->experiment 4. decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate 5. doff_ppe Doff PPE decontaminate->doff_ppe 6. dispose Dispose of Waste doff_ppe->dispose 7.

Safe Handling Workflow for this compound
  • Designate Handling Area:

    • All work with the lyophilized powder of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize the risk of inhalation.[3]

  • Gather and Don PPE:

    • Before handling the compound, ensure all necessary PPE is readily available and properly donned as specified in the table above.

  • Prepare Materials & Weighing:

    • If working with the powdered form, carefully weigh the required amount in a chemical fume hood.

    • Use anti-static weigh paper or a dedicated spatula to prevent dispersal of the powder.

  • Reconstitute Compound:

    • Reconstitute the lyophilized powder according to the manufacturer's instructions or your experimental protocol.[7]

    • Slowly add the solvent to the vial to avoid aerosolization.

  • Perform Experiment:

    • Conduct all experimental procedures involving the substance within the designated containment area.

    • Avoid direct contact with skin and eyes.

  • Decontaminate Surfaces & Equipment:

    • After use, decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • Doff PPE:

    • Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the gown, and then eye and respiratory protection.

  • Dispose of Waste:

    • All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, should be considered hazardous waste.

    • Collect all waste in a clearly labeled, sealed container.

    • Dispose of the hazardous waste according to your institution's and local regulations.

By adhering to these safety protocols, researchers can significantly mitigate the risks associated with handling the potent neuropeptide analogue, this compound, ensuring a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.